4'-(4-Fluorobenzyloxy)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDMMIBGFVIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371963 | |
| Record name | 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72293-96-0 | |
| Record name | 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72293-96-0 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(4-Fluorobenzyloxy)acetophenone is an aromatic ketone that holds potential as a building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its characterization through various spectroscopic techniques. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the groundwork for future research and development by providing essential chemical and physical data.
Core Properties
This compound is a solid compound at room temperature. Its core chemical and physical properties are summarized in the table below, compiled from available chemical supplier data.
| Property | Value | Reference |
| CAS Number | 72293-96-0 | [] |
| Molecular Formula | C₁₅H₁₃FO₂ | [] |
| Molecular Weight | 244.26 g/mol | [] |
| Melting Point | 79 °C | [] |
| Physical Form | Solid | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis
The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, 4-hydroxyacetophenone is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack 4-fluorobenzyl halide.
Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram:
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general representation of the Williamson ether synthesis adapted for the preparation of this compound.
Materials:
-
4-Hydroxyacetophenone
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 4-hydroxyacetophenone in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate or sodium hydride, to the solution. If using potassium carbonate, a slight excess (1.5-2 equivalents) is recommended. If using sodium hydride, use an equimolar amount and handle with extreme care under an inert atmosphere. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.
-
Nucleophilic Substitution: To the stirred suspension of the phenoxide, add an equimolar amount of 4-fluorobenzyl bromide (or chloride) dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If potassium carbonate was used, filter the solid byproducts. If DMF was the solvent, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group.
-
Aromatic Protons: Multiple signals in the range of δ 6.9-8.0 ppm. The protons on the acetophenone ring and the fluorobenzyl ring will exhibit complex splitting patterns (doublets and triplets) due to coupling.
-
Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.1 ppm.
-
Acetyl Protons (-CO-CH₃): A singlet around δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.
-
Carbonyl Carbon (>C=O): A signal in the downfield region, around δ 197 ppm.
-
Aromatic Carbons: Multiple signals between δ 114-164 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.
-
Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26 ppm.
IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the ether linkage.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
-
C-O-C Stretch (Ether): A strong peak in the region of 1250-1050 cm⁻¹.
-
C-F Stretch: An absorption band in the range of 1250-1000 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 244. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond and the loss of the acetyl group.
Expected Fragmentation:
-
[M - CH₃CO]⁺: Loss of the acetyl group (m/z = 201).
-
[M - C₇H₆F]⁺: Cleavage of the fluorobenzyl group (m/z = 135).
-
[C₇H₆F]⁺: The fluorobenzyl cation (m/z = 109).
-
[C₈H₇O]⁺: The acetylphenyl cation (m/z = 119).
Biological Activity and Drug Development Potential
While specific studies on the biological activity of this compound are not extensively reported, the acetophenone scaffold is a common feature in many biologically active compounds. Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2]. The introduction of a fluorine atom and a benzyloxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity[3].
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.
Conclusion
This technical guide provides a foundational understanding of the basic properties, synthesis, and characterization of this compound. The detailed experimental protocol for its synthesis via the Williamson ether synthesis offers a practical starting point for researchers. Although biological activity data is currently limited, the structural features of this compound suggest it may be a valuable intermediate for the development of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to unlock its full potential in drug discovery and development.
References
In-Depth Technical Guide: 4'-(4-Fluorobenzyloxy)acetophenone
CAS Number: 72293-96-0
This technical guide provides a comprehensive overview of 4'-(4-Fluorobenzyloxy)acetophenone, a synthetic aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and summarizes its known (or inferred) biological context.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol .[] A summary of its key identifiers and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 72293-96-0 | [] |
| Molecular Formula | C15H13FO2 | [] |
| Molecular Weight | 244.26 g/mol | [] |
| IUPAC Name | 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone | |
| Synonyms | 4-(4-Fluorobenzyloxy)acetophenone, 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone | |
| Appearance | Solid | |
| Melting Point | 79°C | [] |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | [] |
| InChI Key | MQJDMMIBGFVIDR-UHFFFAOYSA-N | [] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, 4'-hydroxyacetophenone is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from 4-fluorobenzyl halide.
Reactants:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl chloride (or bromide)
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetone or Dimethylformamide (DMF) as the solvent
Procedure:
-
Reaction Setup: To a solution of 4'-hydroxyacetophenone (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Addition of Alkyl Halide: To the stirred suspension, add 4-fluorobenzyl chloride (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Logical Relationship of Synthesis
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Data (Predicted)
¹H NMR (predicted):
-
A singlet for the methyl protons (-COCH₃) around δ 2.5 ppm.
-
A singlet for the benzylic protons (-OCH₂-) around δ 5.1 ppm.
-
A set of doublets for the aromatic protons of the acetophenone ring, with the protons ortho to the carbonyl group appearing downfield (around δ 7.9 ppm) and the protons ortho to the ether linkage appearing upfield (around δ 7.0 ppm).
-
A set of multiplets or two doublets of doublets for the aromatic protons of the 4-fluorobenzyl ring between δ 7.1 and 7.5 ppm.
¹³C NMR (predicted):
-
A signal for the methyl carbon (-COCH₃) around δ 26 ppm.
-
A signal for the benzylic carbon (-OCH₂-) around δ 70 ppm.
-
Signals for the aromatic carbons, including the quaternary carbons. The carbon of the carbonyl group (-C=O) would be significantly downfield, around δ 197 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
IR Spectroscopy (predicted):
-
A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹.
-
C-O-C ether stretching bands around 1250 and 1050 cm⁻¹.
-
Aromatic C-H stretching bands above 3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
A C-F stretching band around 1220 cm⁻¹.
Biological Activity and Potential Applications
Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom and a benzyloxy group can significantly modulate the biological activity of the parent acetophenone scaffold.
While specific studies on the biological activity of this compound are limited in publicly available literature, its structural motifs are present in molecules with known biological targets. For instance, benzyloxy derivatives have been investigated as inhibitors of various enzymes. Given the prevalence of the acetophenone core in medicinal chemistry, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of structurally related compounds, this compound could potentially interact with various signaling pathways. For example, some chalcones and other acetophenone derivatives are known to modulate inflammatory pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical NF-κB Pathway Inhibition.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The biological activities and pathway interactions described are based on the properties of structurally related compounds and are hypothetical for this compound itself, pending specific experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
4'-(4-Fluorobenzyloxy)acetophenone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-(4-Fluorobenzyloxy)acetophenone, a key intermediate in the synthesis of potentially bioactive compounds. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthesis protocols, and its potential role in the development of enzyme inhibitors.
Chemical Structure and IUPAC Name
This compound is an aromatic ketone characterized by an acetophenone core linked to a 4-fluorobenzyl group via an ether linkage.
Chemical Structure:
IUPAC Name: 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H13FO2 | [1] |
| Molecular Weight | 244.26 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 79°C | |
| InChI | 1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | [1] |
| InChIKey | MQJDMMIBGFVIDR-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of 4'-hydroxyacetophenone with 4-fluorobenzyl bromide in the presence of a base.
Materials:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4'-hydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.
Synthesis of (E)-1-(4-((4-fluorobenzyl)oxy)phenyl)-3-(phenyl)prop-2-en-1-one (A Chalcone Derivative)
This compound serves as a precursor for the synthesis of chalcones, which are known to exhibit various biological activities. The following protocol describes a Claisen-Schmidt condensation to synthesize a chalcone derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) solution (40% aqueous)
-
Deionized water
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve equimolar amounts of this compound and benzaldehyde in ethanol.
-
To this solution, add a 40% aqueous potassium hydroxide solution dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 20-24 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (9:1).[2]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold deionized water until the filtrate is neutral.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathway to this compound and its logical relationship to the inhibition of MAO-B through its chalcone derivatives.
Caption: Synthesis of this compound.
Caption: Path to potential MAO-B inhibition.
References
An In-depth Technical Guide to the Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone from 4-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a valuable intermediate in pharmaceutical research and development. The primary synthesis pathway starting from 4-hydroxyacetophenone is elucidated, focusing on the widely utilized Williamson ether synthesis. This document offers comprehensive experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a laboratory setting.
Synthesis Pathway: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound from 4-hydroxyacetophenone is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
The synthesis involves two primary steps:
-
Deprotonation of 4-hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
-
Nucleophilic attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride), displacing the halide and forming the desired ether linkage.
The overall reaction is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | >98 | - |
| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | -3 to -1 | >97 | - |
| This compound | C₁₅H₁₃FO₂ | 244.26 | 94-96 | >98 | 85-95 |
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.
Materials:
-
4-Hydroxyacetophenone
-
4-Fluorobenzyl bromide (or 4-fluorobenzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.0 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to afford a white to off-white crystalline solid.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway for the production of this compound from readily available starting materials. The detailed protocol and workflow diagram presented in this guide are intended to support researchers in the efficient and successful synthesis of this important pharmaceutical intermediate. Adherence to standard laboratory safety procedures is paramount during all stages of this synthesis.
Spectroscopic Profile of 4'-(4-Fluorobenzyloxy)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4'-(4-Fluorobenzyloxy)acetophenone. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from closely related compounds. It also includes standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures, such as 4-fluoroacetophenone and aromatic ethers.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (acetyl) | 2.5 - 2.6 | Singlet (s) | N/A |
| -CH₂- (benzyl) | 5.1 - 5.2 | Singlet (s) | N/A |
| Aromatic H (ortho to -OCH₂-) | 6.9 - 7.1 | Doublet (d) | 8.0 - 9.0 |
| Aromatic H (ortho to -F) | 7.1 - 7.3 | Triplet (t) | 8.0 - 9.0 |
| Aromatic H (meta to -F) | 7.4 - 7.6 | Doublet of doublets (dd) | 8.0 - 9.0, 5.0 - 6.0 |
| Aromatic H (ortho to -C=O) | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | 26 - 27 |
| -CH₂- (benzyl) | 69 - 71 |
| Aromatic C (ortho to -OCH₂-) | 114 - 116 |
| Aromatic C (meta to -F) | 115 - 117 (d, J ≈ 22 Hz) |
| Aromatic C (ortho to -F) | 129 - 131 (d, J ≈ 8 Hz) |
| Aromatic C (ipso, attached to -OCH₂-) | 130 - 132 |
| Aromatic C (ipso, attached to -C=O) | 131 - 133 |
| Aromatic C (ortho to -C=O) | 134 - 136 |
| Aromatic C (ipso, attached to -F) | 161 - 164 (d, J ≈ 245 Hz) |
| Aromatic C (ipso, attached to benzyloxy) | 162 - 164 |
| -C=O (acetyl) | 196 - 198 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ketone) | 1680 - 1695 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O stretch (ether) | 1250 - 1200 | Strong |
| C-F stretch | 1230 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Significance |
| [M]⁺ | 244.09 | Molecular Ion |
| [M - CH₃]⁺ | 229.07 | Loss of methyl group |
| [M - COCH₃]⁺ | 201.08 | Loss of acetyl group |
| [C₇H₆F]⁺ | 109.04 | Fluorobenzyl cation |
| [C₈H₇O]⁺ | 119.05 | Acetylphenoxy cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization source parameters to achieve stable ion generation.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Starting materials for 4'-(4-Fluorobenzyloxy)acetophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a key intermediate in pharmaceutical research. The primary focus is on the most prevalent and efficient synthetic route, the Williamson ether synthesis, detailing the necessary starting materials, reaction conditions, and purification methods. This document is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and drug development.
Core Synthetic Pathway: Williamson Ether Synthesis
The most common and industrially scalable method for the preparation of this compound is the Williamson ether synthesis. This versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide is generated in situ from 4'-hydroxyacetophenone, which then reacts with 4-fluorobenzyl halide to form the desired ether product.
The overall reaction is depicted below:
Figure 1: General scheme of the Williamson ether synthesis for this compound.
Starting Materials
The primary starting materials for this synthesis are readily available commercial compounds:
-
4'-Hydroxyacetophenone: A substituted phenol that provides the acetophenone backbone and the reactive hydroxyl group.
-
4-Fluorobenzyl Halide: Typically 4-fluorobenzyl chloride or 4-fluorobenzyl bromide, which serves as the electrophile. The choice between the chloride and bromide derivative often depends on commercial availability and reactivity, with the bromide generally being more reactive.
A variety of bases and solvents can be employed to facilitate this reaction, with the selection influencing reaction time and yield.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the starting materials and the final product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Crystalline solid |
| 4-Fluorobenzyl Chloride | C₇H₆ClF | 144.57 | Liquid |
| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | Liquid |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃FO₂[1] |
| Molecular Weight ( g/mol ) | 244.26[1] |
| Physical Form | Solid[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=8.8 Hz, 2H), 7.42 (dd, J=8.4, 5.6 Hz, 2H), 7.10 (t, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 5.10 (s, 2H), 2.58 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 196.8, 163.2 (d, J=248.5 Hz), 162.3, 131.8 (d, J=3.2 Hz), 130.8, 129.5 (d, J=8.2 Hz), 115.8 (d, J=21.7 Hz), 114.8, 69.5, 26.4 |
| Typical Yield | > 90% |
| Purity | > 98% (after purification) |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
4'-Hydroxyacetophenone (1.0 eq)
-
4-Fluorobenzyl Chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxyacetophenone and a suitable solvent such as acetone or DMF.
-
Base Addition: Add potassium carbonate to the mixture. Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Electrophile: Add 4-fluorobenzyl chloride to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a solid.[2][3]
Visualizations
Signaling Pathway of Williamson Ether Synthesis
Caption: Reaction mechanism of Williamson ether synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
References
A Technical Guide to the Molecular Weight Characterization of 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 4'-(4-Fluorobenzyloxy)acetophenone, a synthetic compound of interest in drug discovery and development. The document outlines the theoretical molecular weight and provides a standard experimental protocol for its empirical determination using high-resolution mass spectrometry. Additionally, a relevant biological signaling pathway potentially modulated by acetophenone derivatives is illustrated, offering context for its pharmacological investigation.
Molecular Weight: Theoretical vs. Experimental
The molecular formula for this compound is C₁₅H₁₃FO₂. Based on its atomic composition, the theoretical molecular weight has been calculated. Experimental verification of this value is a critical step in the structural elucidation and purity assessment of the compound. Mass spectrometry is the definitive technique for this purpose.
Data Presentation: Molecular Weight of this compound
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₃FO₂ | - |
| Theoretical Molecular Weight | 244.26 g/mol | Calculated from atomic weights[1][] |
| Experimental Molecular Weight | To be determined experimentally | High-Resolution Mass Spectrometry |
Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)
The following protocol details a standard method for the determination of the molecular weight of a small organic molecule like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4]
2.1 Objective
To obtain an accurate mass measurement of this compound to confirm its molecular weight and elemental composition.
2.2 Materials and Instrumentation
-
Sample: this compound, solid.
-
Solvents: LC-MS grade methanol, acetonitrile, and water; 0.1% formic acid solution.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).
-
Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, 2 mL mass spectrometry vials with screw caps and septa.
2.3 Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a dilute sample for analysis by taking 10 µL and diluting it with 1 mL of a solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation. The final concentration should be approximately 10 µg/mL.[5]
-
If any precipitation is observed, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent instrument contamination.[5]
-
Transfer the final solution to a 2 mL mass spectrometry vial.
2.4 Instrument Parameters (Example for a TOF Analyzer)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50 - 1000
-
Acquisition Mode: Centroid
-
Calibration: The instrument should be calibrated using a standard solution (e.g., sodium formate) immediately prior to the analysis to ensure high mass accuracy.
2.5 Data Acquisition and Analysis
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum. The expected molecular ion will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.
-
Process the raw data using the instrument's software. The software will identify the peaks and calculate their mass-to-charge ratios.
-
The experimental molecular weight is determined from the most abundant peak in the isotopic cluster of the molecular ion. For this compound, the expected protonated molecule [C₁₅H₁₄FO₂]⁺ would have an m/z of approximately 245.097.
Relevant Signaling Pathway: Potential Pharmacological Context
Acetophenone derivatives have been reported to exhibit a variety of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[6][7][8][9] These biological activities are often mediated through the modulation of key intracellular signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a crucial pathway involved in cell proliferation, differentiation, and survival, and is a common target for therapeutic intervention.
Below is a diagram illustrating a simplified ERK signaling pathway, which can be activated by various extracellular signals such as growth factors.
Caption: A simplified diagram of the ERK signaling pathway.
Conclusion
This technical guide has established the theoretical molecular weight of this compound and provided a comprehensive, standardized protocol for its experimental determination via ESI-MS. The inclusion of a relevant signaling pathway provides a broader context for the potential pharmacological evaluation of this compound. Accurate molecular weight determination is a foundational step in drug discovery and development, ensuring the identity and purity of the molecule under investigation.
References
- 1. 4-(4-Fluorobenzyloxy)acetophenone | Sigma-Aldrich [sigmaaldrich.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4'-(4-Fluorobenzyloxy)acetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(4-Fluorobenzyloxy)acetophenone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility in a range of common organic solvents, based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, a detailed, standard experimental protocol for the quantitative determination of solubility is provided to guide researchers in generating precise measurements. This guide also includes a visual workflow for the experimental determination of solubility, rendered using Graphviz, to facilitate a clear understanding of the process.
Introduction
This compound is an aromatic ketone of interest in synthetic organic chemistry, potentially serving as an intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients. Its chemical structure features a polar carbonyl group and an ether linkage, as well as a fluorinated aromatic ring, which collectively influence its interactions with various solvents. A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development.
This document serves as a technical resource for professionals working with this compound, providing essential information on its likely solubility profile and the methodology to determine it empirically.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and strong dipole-dipole interactions with the carbonyl and ether groups. |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the solute. Acetone's carbonyl group can interact favorably with the solute's aromatic system and polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds, with a moderate dipole moment that can interact with the solute. | |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions between the solvent and the aromatic rings of the solute can promote solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | Dominated by London dispersion forces, which are less effective at solvating the polar functional groups of the solute. |
| Aqueous | Water | Very Low | The large non-polar surface area of the molecule outweighs the polarity of the carbonyl and ether groups, leading to poor miscibility with water. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method should be followed. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently published, its chemical structure suggests good solubility in polar aprotic and protic organic solvents and limited solubility in non-polar and aqueous media. For precise applications in research and development, it is imperative that the solubility is determined empirically. The provided experimental protocol offers a robust and reliable method for obtaining accurate quantitative solubility data. This information is fundamental for the effective handling, reaction, purification, and formulation of this compound.
The Medicinal Chemistry of 4'-(4-Fluorobenzyloxy)acetophenone and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetophenone scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this broad class of molecules, 4'-(4-Fluorobenzyloxy)acetophenone and its analogs have emerged as a promising chemotype, particularly in the realm of neurodegenerative diseases. The strategic incorporation of a substituted benzyloxy moiety at the 4'-position of the acetophenone core has been shown to impart potent and selective inhibitory activity against key enzymes implicated in neurological disorders, most notably Monoamine Oxidase B (MAO-B).
This technical guide provides an in-depth review of the medicinal chemistry of this compound and its analogs. It covers their synthesis, biological activities with a focus on enzyme inhibition, and the underlying mechanism of action elucidated through molecular modeling studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs is typically achieved through a Williamson ether synthesis.[1] This method involves the reaction of a substituted phenol, in this case, 4'-hydroxyacetophenone, with a substituted benzyl halide, such as 4-fluorobenzyl bromide, in the presence of a weak base and a suitable solvent.
A general synthetic protocol is as follows:
-
Dissolution and Deprotonation: 4'-Hydroxyacetophenone is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, commonly potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The substituted benzyl halide (e.g., 4-fluorobenzyl bromide) is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.
-
Reaction Monitoring and Workup: The reaction is typically stirred at room temperature or heated to reflux to ensure completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 4'-(substituted benzyloxy)acetophenone.
Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)
A significant body of research has highlighted the potential of 4'-(benzyloxy)acetophenone analogs as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[2] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a validated therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease.[3]
The inhibitory activities of a series of 4'-(benzyloxy)acetophenone analogs against human MAO-A and MAO-B are summarized in the table below. The data demonstrates that substitutions on the benzyloxy ring, particularly with halogens, can significantly influence the potency and selectivity of MAO-B inhibition.[2]
| Compound | R | hMAO-A IC₅₀ (nM) | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) for hMAO-B |
| 1a | H | >10000 | 250.3 ± 15.2 | >39.9 |
| 1b | 2-F | >10000 | 85.6 ± 5.8 | >116.8 |
| 1c | 3-F | >10000 | 120.7 ± 9.1 | >82.8 |
| 1d | 4-F | >10000 | 98.4 ± 7.3 | >101.6 |
| 1e | 2-Cl | >10000 | 65.2 ± 4.5 | >153.4 |
| 1f | 3-Cl | >10000 | 115.8 ± 8.9 | >86.4 |
| 1g | 4-Cl | >10000 | 78.9 ± 6.1 | >126.7 |
| 1h | 2-Br | >10000 | 50.1 ± 3.7 | >199.6 |
| 1i | 3-Br | >10000 | 102.5 ± 8.2 | >97.6 |
| 1j | 4-Br | >10000 | 60.5 ± 4.9 | >165.3 |
| Selegiline | - | 280.5 ± 18.3 | 12.9 ± 1.1 | 21.7 |
Data sourced from a study on acetophenone derivatives as MAO-B inhibitors.[2]
Mechanism of Action: Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding mode of 4'-(benzyloxy)acetophenone derivatives within the active site of MAO-B.[2] These studies reveal that the benzyloxyacetophenone scaffold orients itself within the hydrophobic active site cavity of the enzyme.
The key interactions observed include:
-
Hydrophobic Interactions: The phenyl rings of the acetophenone and benzyloxy moieties engage in hydrophobic interactions with non-polar amino acid residues lining the active site.
-
Pi-Pi Stacking: Aromatic stacking interactions between the phenyl rings of the inhibitor and aromatic residues in the active site, such as tyrosine, contribute to the binding affinity.
-
Halogen Bonding: In the case of halogen-substituted analogs, the halogen atom can participate in favorable halogen bonding interactions with electron-donating groups within the active site, further enhancing binding.
The following diagram illustrates the general workflow for a molecular docking study to investigate the binding of these inhibitors to MAO-B.
The inhibition of MAO-B by these compounds leads to a decrease in the breakdown of dopamine, thereby increasing its concentration in the brain. This proposed mechanism is depicted in the following signaling pathway diagram.
Experimental Protocols
General Procedure for Williamson Ether Synthesis of this compound
Materials:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
In Vitro MAO-B Inhibition Assay (Fluorometric)[4]
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine)
-
Developer
-
Fluorescent Probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent product)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplate
Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in MAO-B Assay Buffer.
-
Enzyme and Inhibitor Incubation: Add the test compounds or control inhibitor to the wells of the 96-well plate. Add the diluted MAO-B enzyme solution to each well. Incubate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add this solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram outlines the workflow for the in vitro MAO-B inhibition assay.
Conclusion
This compound and its analogs represent a compelling class of compounds with significant potential in medicinal chemistry, particularly as selective MAO-B inhibitors. The straightforward synthesis, coupled with their potent and selective biological activity, makes them attractive candidates for further optimization and development as therapeutic agents for neurodegenerative diseases. The structure-activity relationships derived from the existing data provide a solid foundation for the rational design of new analogs with improved potency and pharmacokinetic profiles. The experimental protocols and mechanistic insights provided in this guide are intended to support and accelerate ongoing and future research in this promising area of drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chalcone derivatives starting from 4'-(4-fluorobenzyloxy)acetophenone. Chalcones, belonging to the flavonoid family of natural products, are α,β-unsaturated ketones renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] The synthesis of novel chalcone derivatives is a significant area of research in medicinal chemistry and drug discovery. The primary method for this synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][4][5]
Application Notes
The this compound moiety provides a key structural element for the development of novel chalcones. The fluorobenzyl group can enhance the pharmacological properties of the resulting chalcones, potentially improving metabolic stability and bioavailability.[6] These synthesized chalcones can be screened for a variety of biological activities. For instance, many chalcone derivatives have been shown to induce apoptosis in cancer cells, a critical mechanism for their anticancer effects.[7] One of the key signaling pathways implicated in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which can trigger the intrinsic apoptosis cascade.[3]
The synthesized chalcones can serve as lead compounds for the development of new therapeutic agents. Their diverse biological activities make them attractive candidates for drug development programs targeting a range of diseases.[8][9][10]
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde. The yields and melting points can vary depending on the specific substituted benzaldehyde used and the reaction conditions.
| Compound ID | Substituted Benzaldehyde (R group) | Yield (%) | Melting Point (°C) |
| 1a | 4-Chloro | 85 | 135-137 |
| 1b | 4-Methoxy | 88 | 128-130 |
| 1c | 4-Nitro | 75 | 155-158 |
| 1d | 4-Methyl | 90 | 130-132 |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction using this compound as the starting material.[7]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (or rectified spirit)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Glacial acetic acid (for neutralization)
-
Mortar and pestle (for solvent-free method)[11]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Spectroscopic instruments (e.g., FT-IR, NMR) for characterization
Protocol 1: Conventional Solution-Phase Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of this compound and 0.01 mol of a substituted benzaldehyde in 20 mL of ethanol.[12]
-
Catalyst Addition: While stirring the mixture vigorously at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over a period of 30 minutes. The reaction mixture may become turbid.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Isolation: After completion of the reaction, pour the mixture into a beaker containing 100 mL of crushed ice and water. If a precipitate forms, acidify the mixture with dilute acetic acid to neutralize the excess NaOH.
-
Purification: Collect the crude chalcone product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.[1]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone crystals.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR to confirm its structure.[3]
Protocol 2: Solvent-Free Synthesis
-
Mixing Reactants: In a porcelain mortar, combine one equivalent of this compound, one equivalent of the substituted benzaldehyde, and one equivalent of solid sodium hydroxide pellets.[11]
-
Grinding: Grind the mixture with a pestle for 5-10 minutes. The reaction is often accompanied by a change in color and the formation of a solid mass.[11]
-
Isolation: Add cold water to the mortar to break up the solid. Collect the crude product by vacuum filtration.
-
Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[11]
Visualizations
Caption: Reaction scheme for the synthesis of chalcones.
Caption: Experimental workflow for chalcone synthesis.
Caption: p38 MAPK mediated apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. m.youtube.com [m.youtube.com]
4'-(4-Fluorobenzyloxy)acetophenone as a building block in heterocyclic synthesis
Introduction: 4'-(4-Fluorobenzyloxy)acetophenone is a versatile bifunctional building block for the synthesis of a diverse range of heterocyclic compounds. Its structure incorporates a reactive acetophenone moiety, which is amenable to a variety of condensation and cyclization reactions, and a 4-fluorobenzyloxy group. The presence of the fluorinated benzyl group is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This makes this compound an attractive starting material for the development of novel therapeutics.
Key Applications: The primary application of this building block lies in its use as a precursor for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are key intermediates for a variety of heterocyclic systems. The general synthetic strategy involves the Claisen-Schmidt condensation of this compound with various aromatic or heteroaromatic aldehydes. The resulting chalcones can then be cyclized to afford important heterocyclic scaffolds such as pyrazoles, isoxazoles, and flavones, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of Chalcone Intermediates
The synthesis of chalcones from this compound is typically achieved via a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde. This reaction is robust and generally proceeds in high yield.[1][2]
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals. Chalcones derived from this compound can be readily converted to pyrazoles by reaction with hydrazine hydrate or substituted hydrazines in a suitable solvent like ethanol or acetic acid.[3][4][5][6]
Synthesis of Flavone Derivatives
Flavones are a class of flavonoids based on the 2-phenylchromen-4-one backbone and are known for their antioxidant and anti-inflammatory properties. The synthesis of flavones from this compound can be achieved through methods such as the Baker-Venkataraman rearrangement, which involves the formation of a 1,3-diketone intermediate followed by acid-catalyzed cyclization.[7][8]
Summary of Quantitative Data
The following table summarizes representative yields for the synthesis of heterocyclic compounds derived from benzyloxyacetophenone analogues.
| Product Class | Heterocyclic Product Example | Starting Aldehyde | Reaction Type | Yield (%) | Reference |
| Chalcone | (E)-1-(4-(benzyloxy)phenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | Claisen-Schmidt | 85-95 | [1][2] |
| Pyrazole | 3-(4-(Benzyloxy)phenyl)-1,5-diphenyl-1H-pyrazole | Benzaldehyde | Chalcone Cyclization | 70-85 | [4][9] |
| Flavone | 2-(4-Methoxyphenyl)-7-(benzyloxy)chromen-4-one | 4-Methoxybenzoyl chloride | Baker-Venkataraman | 60-75 | [7][10] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Synthetic pathways from the starting material.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4'-(4-Fluorobenzyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (A Chalcone Derivative)
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
Procedure:
-
Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Add 10% aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Workflow for chalcone synthesis.
Protocol 2: Synthesis of 5-(4-Chlorophenyl)-3-(4'-(4-fluorobenzyloxy)phenyl)-1H-pyrazole (A Pyrazole Derivative)
Materials:
-
(E)-1-(4'-(4-Fluorobenzyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine Hydrate (2.0 eq)
-
Glacial Acetic Acid
Procedure:
-
To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]
Workflow for pyrazole synthesis.
Protocol 3: Synthesis of a 7-(4-Fluorobenzyloxy)flavone Derivative
Materials:
-
4'-(4-Fluorobenzyloxy)-2'-hydroxyacetophenone (1.0 eq)
-
An aromatic acid chloride (e.g., Benzoyl chloride) (1.5 eq)
-
Pyridine
-
Potassium Hydroxide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Esterification: Dissolve 4'-(4-Fluorobenzyloxy)-2'-hydroxyacetophenone in pyridine and add benzoyl chloride. Stir until the reaction is complete. Pour into dilute HCl and ice to precipitate the ester. Filter and wash the solid.
-
Baker-Venkataraman Rearrangement: Dissolve the obtained ester in pyridine and add powdered potassium hydroxide. Stir at 50°C for 15-30 minutes to form the 1,3-diketone. Acidify to precipitate the product.
-
Cyclization: Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture on a steam bath for 1 hour.
-
Isolation: Pour the reaction mixture onto crushed ice. Filter the precipitated flavone, wash with water, and dry. Recrystallize from a suitable solvent.[7][8]
Logical steps for flavone synthesis.
References
- 1. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mentis.uta.edu [mentis.uta.edu]
- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Application Notes and Protocols for the Williamson Ether Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. This application note provides a detailed experimental protocol for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a potentially valuable intermediate in medicinal chemistry and materials science. The procedure outlines the reaction of 4-hydroxyacetophenone with 4-fluorobenzyl chloride in the presence of a suitable base.
Data Presentation: Summary of Key Reaction Components and Product Properties
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.26 g/mol |
| Melting Point | 79 °C |
| Starting Material 1 | 4-Hydroxyacetophenone |
| Starting Material 2 | 4-Fluorobenzyl chloride (or bromide) |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 85-95% (estimated based on similar Williamson ether syntheses) |
Experimental Protocol
Materials:
-
4-Hydroxyacetophenone
-
4-Fluorobenzyl chloride (or 4-Fluorobenzyl bromide)
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq.).
-
Add finely ground anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
-
Addition of Alkyl Halide:
-
Slowly add 4-fluorobenzyl chloride (1.1 eq.) to the stirring suspension.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature and continue stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting 4-hydroxyacetophenone spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the final product.
-
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetophenone group at around δ 2.5 ppm. The benzylic protons should appear as a singlet around δ 5.1 ppm. The aromatic protons will be observed in the region of δ 6.9-8.0 ppm, with characteristic coupling patterns for the para-substituted rings.
-
¹³C NMR: The spectrum should display a peak for the carbonyl carbon around δ 197 ppm and the methyl carbon around δ 26 ppm. The benzylic carbon is expected around δ 70 ppm. The aromatic carbons will appear in the δ 115-163 ppm region, with the carbon attached to the fluorine showing a characteristic coupling.
-
IR Spectroscopy: The IR spectrum will likely show a strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹. The C-O-C ether linkage should exhibit stretching vibrations in the region of 1250-1050 cm⁻¹. The C-F bond will have a characteristic absorption at approximately 1220 cm⁻¹.
Mandatory Visualization
Caption: Workflow diagram for the synthesis of this compound.
Application Notes and Protocols: Derivatization of 4'-(4-Fluorobenzyloxy)acetophenone for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(4-Fluorobenzyloxy)acetophenone is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of derivatives with potential biological activities. The presence of the fluorobenzyloxy moiety offers unique electronic properties and potential for enhanced binding interactions with biological targets. Derivatization of the acetophenone core, most commonly through Claisen-Schmidt condensation to form chalcones, allows for the exploration of a broad chemical space and the generation of compound libraries for biological screening.
This document provides detailed protocols for the derivatization of this compound and subsequent screening for antioxidant, antimicrobial, and anticancer activities.
Derivatization via Claisen-Schmidt Condensation
The most common method for derivatizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with various aromatic aldehydes to yield chalcones (1,3-diaryl-2-propen-1-ones).[1]
General Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of chalcone derivatives from this compound.
Experimental Protocol: Synthesis of Chalcone Derivatives
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Distilled water
-
Hydrochloric acid (HCl), dilute (e.g., 10%)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Prepare a 10% aqueous solution of NaOH or KOH.
-
Cool the flask in an ice bath and slowly add the NaOH or KOH solution dropwise to the reaction mixture with continuous vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it reaches a pH of approximately 2-3, which will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified chalcone derivative under vacuum.
Biological Activity Screening Protocols
The synthesized chalcone derivatives can be screened for a variety of biological activities. Below are detailed protocols for assessing their antioxidant, antimicrobial, and anticancer potential.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized chalcone derivatives
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Prepare stock solutions of the synthesized chalcones and ascorbic acid in methanol or DMSO (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized chalcone derivatives
-
Doxorubicin (as a positive control)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the synthesized chalcones and doxorubicin in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds or the positive control. Include a vehicle control (medium with the same amount of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of the test compound.
Data Presentation
The quantitative data obtained from the biological activity screening should be summarized in clear and structured tables for easy comparison.
Table 1: Representative Antimicrobial Activity of Chalcone Derivatives (MIC in µg/mL)
| Compound ID | Derivative (Substituent on Aldehyde Ring) | S. aureus | E. coli | C. albicans | Reference |
| CD-1 | 4-Chloro | 25 | 50 | 50 | [5] |
| CD-2 | 4-Methoxy | 50 | >100 | 100 | [5] |
| CD-3 | 3,4-Dimethoxy | 15.6 | 31.25 | 62.5 | [6] |
| CD-4 | 4-Nitro | 12.5 | 25 | 25 | [5] |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.25 | N/A | - |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 8 | - |
Note: The data presented are representative values from the literature for analogous chalcone structures and may not reflect the exact values for derivatives of this compound.
Table 2: Representative Antioxidant Activity of Chalcone Derivatives (DPPH Scavenging IC50 in µM)
| Compound ID | Derivative (Substituent on Aldehyde Ring) | DPPH IC50 (µM) | Reference |
| CD-5 | 4-Hydroxy | 61.4 | [7] |
| CD-6 | 4-Fluoro | 85.3 | [7] |
| CD-7 | 3,4-Dihydroxy | 50.34 | [7] |
| CD-8 | 4-Nitro | >300 | [7] |
| Ascorbic Acid | (Standard) | 54.08 | [7] |
Note: The data presented are representative values from the literature for analogous chalcone structures and may not reflect the exact values for derivatives of this compound.
Table 3: Representative Anticancer Activity of Chalcone Derivatives (MTT Assay IC50 in µM)
| Compound ID | Derivative (Substituent on Aldehyde Ring) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | Reference |
| CD-9 | 2,4-Dichloro | 3.44 | 6.31 | [8] |
| CD-10 | 4-Dimethylamino | 1.88 | >10 | [8] |
| CD-11 | 3,4,5-Trimethoxy | 0.596 | 0.887 | [4] |
| CD-12 | 4-Trifluoromethyl | 5.2 | 8.9 | [9] |
| Doxorubicin | (Standard) | 0.8 | 0.5 | - |
Note: The data presented are representative values from the literature for analogous chalcone structures and may not reflect the exact values for derivatives of this compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow from derivatization to biological activity screening can be visualized as follows:
Hypothetical Signaling Pathway: NF-κB Inhibition by Chalcones
Many chalcones exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival and is a common target for chalcone derivatives.[10][11]
Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis Induction by Chalcones
Chalcones can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase cascades. This is a desirable mechanism of action for anticancer agents.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ijcea.org [ijcea.org]
- 8. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for the Claisen-Schmidt Condensation of 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, providing a reliable and straightforward method for the formation of chalcones (1,3-diaryl-2-propen-1-ones).[1] This reaction involves a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2] Chalcones are valuable synthetic intermediates and a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and isoflavonoids.[3][4] They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][4]
This document provides detailed application notes and a comprehensive protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, utilizing 4'-(4-Fluorobenzyloxy)acetophenone as the ketone component. The fluorobenzyloxy moiety is a key pharmacophore in various biologically active molecules, and its incorporation into the chalcone scaffold is of significant interest for drug discovery and development.[5]
General Reaction Scheme
The reaction proceeds by condensing this compound with various aromatic aldehydes in the presence of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.
Caption: General scheme for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde (Ar-CHO).
Application Notes
Mechanism: The Claisen-Schmidt condensation proceeds via a three-step mechanism:
-
Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate.[6]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[6]
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone. The dehydration is driven by the formation of a stable, conjugated system.
Catalysts and Solvents:
-
Catalysts: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most common catalysts for this reaction.[7] Aqueous solutions (e.g., 40% KOH) or ethanolic solutions are typically employed.[5]
-
Solvents: Ethanol is the most frequently used solvent as it effectively dissolves both the reactants and the base catalyst.[5][8] Methanol can also be used.[4] In some "green chemistry" approaches, the reaction can be performed solvent-free by grinding the reactants with a solid base.[6]
Reactant Scope:
-
This compound: This ketone readily forms an enolate under basic conditions. The benzyloxy group is stable under these reaction conditions.
-
Aromatic Aldehydes: A wide variety of substituted aromatic and heteroaromatic aldehydes can be used. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde can increase its electrophilicity and may lead to faster reaction times.
Reaction Monitoring and Work-up:
-
Monitoring: The progress of the reaction is conveniently monitored by Thin Layer Chromatography (TLC).[6] The disappearance of the starting materials and the appearance of a new, typically more conjugated (lower Rf), spot indicates product formation.
-
Work-up: The standard procedure involves pouring the reaction mixture into a large volume of crushed ice or ice-cold water.[6] This precipitates the crude chalcone product and helps to quench the reaction. Subsequent acidification with a dilute acid (e.g., HCl) neutralizes the excess base and ensures complete precipitation of the product.[6]
-
Purification: The crude product is typically collected by vacuum filtration and washed thoroughly with cold water.[6] Further purification is achieved by recrystallization from a suitable solvent, most commonly ethanol.[6][8]
Experimental Protocols
This protocol describes a general method for the synthesis of chalcones from this compound.
Protocol 1: Base-Catalyzed Synthesis in Ethanol
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (500 mL)
-
Buchner funnel and filtration flask
-
TLC plates and developing chamber
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.01 mol) and the selected aromatic aldehyde (e.g., 0.01 mol) in ethanol (25-30 mL).[5][8]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% aqueous solution of KOH.
-
While stirring the ethanolic solution of reactants, add the KOH solution (e.g., 7.5 mL) dropwise over 10-15 minutes. An ice bath can be used to maintain the temperature between 20-25°C, especially during the initial phase of the addition.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 20-24 hours.[5]
-
Monitor the reaction's progress using TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Once the reaction is complete (as indicated by the consumption of the limiting reactant), pour the reaction mixture slowly into a beaker containing 200 g of crushed ice.
-
Stir the mixture for 15-20 minutes. If a precipitate does not form immediately, gently scratch the inside of the beaker with a glass rod.
-
Slowly acidify the mixture by adding dilute HCl dropwise until the solution is neutral (pH ~7), which will facilitate the precipitation of the chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Purify the crude chalcone by recrystallization from hot ethanol to obtain the pure product.
-
Characterize the purified product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The ¹H NMR spectrum should confirm the trans (E)-configuration of the double bond, typically indicated by large coupling constants (J ≈ 16 Hz) for the α and β vinyl protons.[5]
Data Presentation
The following table summarizes representative data for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
| Aldehyde (Ar-CHO) | Product (Substituent 'Ar') | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) |
| Benzaldehyde | Phenyl | 24 | ~85-92 | N/A | α-H & β-H: doublet peaks confirming trans configuration. Methylene (CH₂) protons as a singlet around δ 5.1. |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 22 | ~90 | N/A | α-H & β-H: doublets (J≈16 Hz). Methylene (CH₂) protons as a singlet. Aromatic protons in the expected regions. |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 24 | ~88 | N/A | α-H & β-H: doublets. Methylene (CH₂) protons as a singlet. Aromatic protons and a singlet for OCH₃ protons. |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 20 | ~93 | N/A | α-H & β-H: doublets. Methylene (CH₂) protons as a singlet. Aromatic protons shifted downfield due to the nitro group. |
| Thiophene-2-carboxaldehyde | 2-Thienyl | 24 | ~80-88 | N/A | α-H & β-H: doublets. Methylene (CH₂) protons as a singlet. Heteroaromatic protons in their characteristic regions. |
Note: N/A indicates that specific data for these exact derivatives was not available in the searched literature, but the provided information is based on typical results for analogous Claisen-Schmidt reactions. Yields and reaction times are illustrative and can vary.[5][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of chalcones.
Claisen-Schmidt Condensation Mechanism
Caption: General mechanism of the Claisen-Schmidt condensation.
References
- 1. ajol.info [ajol.info]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Characterization of 4'-(4-Fluorobenzyloxy)acetophenone
Introduction
4'-(4-Fluorobenzyloxy)acetophenone is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is critical for subsequent applications, as impurities can affect biological activity, toxicity, and overall drug product quality. These application notes provide a comprehensive overview of analytical methods and detailed protocols for the characterization of this compound, ensuring its identity, purity, and quality. The methodologies described are based on standard pharmaceutical analysis techniques and are intended for use by researchers, scientists, and drug development professionals.
Analytical Strategy Overview
A multi-faceted analytical approach is recommended to fully characterize the purity of this compound. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to identify and quantify the main component and any potential impurities. The overall workflow for purity determination is illustrated below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for determining the purity of non-volatile organic compounds and quantifying impurities. A reverse-phase method is typically suitable for a compound like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. For example, a starting point could be 70:30 (v/v) acetonitrile:water. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance profile of this compound, a wavelength such as 254 nm or 280 nm can be selected for detection.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard of this compound of known purity in the mobile phase at the same concentration as the sample.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or against the reference standard.
Data Presentation: HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Identity |
| Main Component | 5.8 | 1254000 | 99.85 | This compound |
| Impurity 1 | 3.2 | 1250 | 0.10 | Unknown |
| Impurity 2 | 7.1 | 630 | 0.05 | Unknown |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis process, such as residual solvents.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
Column: A non-polar capillary column, such as a dimethylpolysiloxane stationary phase (e.g., Rtx-1), is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Impurity Data
| Retention Time (min) | Tentative Identity | Match Factor |
| 4.5 | Dichloromethane | >95% |
| 8.2 | Toluene | >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the desired compound. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-90°
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans: 8-16
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates how the different analytical techniques provide complementary information for a comprehensive purity assessment.
Application Notes and Protocols: Leveraging 4'-(4-Fluorobenzyloxy)acetophenone for the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4'-(4-Fluorobenzyloxy)acetophenone as a key building block in the synthesis of novel organic materials, particularly biologically active chalcones. The detailed protocols and data presented herein are intended to facilitate research and development in medicinal chemistry and materials science.
Introduction
This compound is a versatile ketone that serves as an excellent precursor for the synthesis of a variety of organic compounds. Its unique structure, featuring a fluorobenzyl ether moiety, makes it a valuable starting material for creating novel molecules with potential applications in drug discovery and materials science. The primary application highlighted in these notes is the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the fluorine atom can enhance the therapeutic potential of the resulting chalcone derivatives.[3]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃FO₂ | [4][5] |
| Molecular Weight | 244.26 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 79°C | [5] |
| Purity | 95% | [5] |
| IUPAC Name | 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone | [5] |
Application 1: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative, known as the Claisen-Schmidt condensation.[1][6] this compound can be reacted with various substituted benzaldehydes to generate a library of novel chalcones with diverse biological activities.
Experimental Protocol: General Procedure for Chalcone Synthesis
This protocol outlines a standard procedure for the synthesis of chalcones starting from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Mortar and pestle (for solid-phase grinding method)
-
Round-bottom flask and magnetic stirrer (for solution-phase method)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure (Solution-Phase):
-
Dissolution: In a round-bottom flask, dissolve one equivalent of this compound and one equivalent of the desired substituted benzaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an ethanolic solution of sodium hydroxide or potassium hydroxide (1-2 equivalents). The addition should be dropwise to control the reaction temperature.[7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Precipitation: Upon completion of the reaction (typically after several hours), pour the reaction mixture into cold water. A solid precipitate of the crude chalcone will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold water to remove any remaining base and other water-soluble impurities.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR.[7]
Procedure (Solid-Phase Grinding - An alternative green chemistry approach):
-
Mixing Reactants: In a porcelain mortar, combine one equivalent of this compound, one equivalent of the substituted benzaldehyde, and one equivalent of solid sodium hydroxide pellets.[7]
-
Grinding: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may solidify.[7]
-
Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.
-
Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.[7]
Workflow for Chalcone Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone for Library Synthesis
Introduction
4'-(4-Fluorobenzyloxy)acetophenone is a key intermediate in the synthesis of a wide range of biologically active compounds and is a valuable building block for the creation of chemical libraries used in drug discovery. Its structure combines a substituted acetophenone moiety with a fluorinated benzyl group, making it a versatile scaffold for further chemical modifications. This application note provides a detailed and scalable protocol for the synthesis of this compound via a Williamson ether synthesis, suitable for producing gram-scale quantities required for library synthesis. The protocol emphasizes operational simplicity, high yield, and purity of the final product.
Reaction Scheme
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4'-hydroxyacetophenone using a mild base, followed by nucleophilic substitution with 4-fluorobenzyl bromide.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation: Reagent and Product Summary
The following table summarizes the key quantitative data for the reactants and the product in this protocol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Starting Material |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| This compound | C₁₅H₁₃FO₂ | 244.26 | Product |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the gram-scale synthesis of this compound.
Materials and Equipment
-
4'-Hydroxyacetophenone (≥98%)
-
4-Fluorobenzyl bromide (≥98%)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4'-hydroxyacetophenone (13.6 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Reagent Addition: Slowly add 4-fluorobenzyl bromide (20.8 g, 110 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a 1 L beaker containing 500 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation of Crude Product: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water (2 x 100 mL).
-
Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 200-250 mL of 95% ethanol and heat the mixture to boiling with stirring until the solid dissolves completely. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Drying: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Fluorobenzyl bromide is a lachrymator and corrosive; handle with care.[1][2][3]
-
DMF is a skin and eye irritant; avoid inhalation and skin contact.
Results and Characterization
The scale-up synthesis of this compound following this protocol typically yields a white to off-white crystalline solid with a high degree of purity.
| Parameter | Result |
| Yield | 85-95% |
| Melting Point | 94-96 °C |
| ¹H NMR (CDCl₃) | δ 7.95 (d, J=8.8 Hz, 2H), 7.42 (dd, J=8.4, 5.4 Hz, 2H), 7.10 (t, J=8.6 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 5.10 (s, 2H), 2.56 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 196.8, 163.2 (d, J=248.7 Hz), 162.5, 131.9 (d, J=3.2 Hz), 130.8, 129.5 (d, J=8.2 Hz), 115.8 (d, J=21.7 Hz), 114.8, 70.0, 26.4 |
Discussion
The described Williamson ether synthesis protocol provides a reliable and efficient method for the scale-up synthesis of this compound. The use of potassium carbonate as a base offers advantages in terms of cost, ease of handling, and simple work-up compared to stronger bases like sodium hydride. DMF is an excellent solvent for this reaction, as it readily dissolves the reactants and facilitates the S_N2 reaction.
The purification by recrystallization from an ethanol/water mixture is a practical and effective method for obtaining a high-purity product on a larger scale, avoiding the need for column chromatography which is less suitable for library synthesis production. The characterization data obtained are in good agreement with the expected structure of this compound.
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. The methodology is well-suited for researchers and professionals in drug development who require significant quantities of this key intermediate for the construction of chemical libraries. The protocol is straightforward, high-yielding, and provides a product of high purity.
References
Application Notes and Protocols: Synthesis and Biological Relevance of Chalcones Derived from 4'-(4-Fluorobenzyloxy)acetophenone and Substituted Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3] The synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation offers a straightforward and efficient method to explore new therapeutic agents.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of chalcones via the reaction of 4'-(4-fluorobenzyloxy)acetophenone with various substituted benzaldehydes. The incorporation of a fluorobenzyloxy moiety is of particular interest as fluorine substitution can enhance metabolic stability, lipophilicity, and bioavailability, potentially leading to improved pharmacological profiles.[4][6]
I. Reaction Scheme and Mechanism
The synthesis of the target chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation. In this reaction, an enolate is formed from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, i.e., the chalcone.[4][7]
References
- 1. ajol.info [ajol.info]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone
Welcome to the technical support center for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 4'-hydroxyacetophenone attacks the benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide), forming the desired ether product.[1] This reaction proceeds via an SN2 mechanism.
Q2: What are the starting materials for this synthesis?
The key starting materials are:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl chloride or 4-Fluorobenzyl bromide
-
A suitable base to deprotonate the hydroxyl group of 4'-hydroxyacetophenone.
-
An appropriate solvent.
Q3: How does the choice of base affect the reaction yield?
The choice of base is critical for the efficient formation of the phenoxide nucleophile. Stronger bases that can completely deprotonate the phenol are generally preferred.
| Base | Typical Solvent | Relative Strength | Expected Yield | Notes |
| Sodium Hydride (NaH) | DMF, THF | Very Strong | High | Irreversibly deprotonates the phenol, driving the reaction to completion.[2] |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Moderate | Good to High | A milder and often safer alternative to metal hydrides. |
| Sodium Hydroxide (NaOH) | Ethanol, Water | Strong | Moderate to Good | Can be used, but the presence of water can affect the reaction. |
Q4: Which solvent is optimal for this synthesis?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can dissolve the reactants and accelerate the SN2 reaction.[1]
| Solvent | Type | Boiling Point (°C) | Impact on Yield |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Generally high yields |
| Acetonitrile | Polar Aprotic | 82 | Good yields |
| Acetone | Polar Aprotic | 56 | Moderate to good yields |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good yields, especially with NaH |
Q5: What is the ideal temperature and reaction time?
The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. A general temperature range is 50-100°C. The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions used. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of 4'-hydroxyacetophenone. | - Use a stronger base like sodium hydride (NaH). - Ensure the base is fresh and has not been deactivated by moisture. - Allow sufficient time for the phenoxide to form before adding the 4-fluorobenzyl halide. |
| Poor quality of reagents. | - Use pure, dry solvents and reagents. Moisture can quench the base and interfere with the reaction. - Verify the integrity of the 4-fluorobenzyl halide, as it can degrade over time. |
| Side reactions are dominating. | - The primary side reaction is the E2 elimination of the alkyl halide, although this is less common with benzylic halides.[5] To minimize this, avoid excessively high temperatures. - Another potential side reaction is C-alkylation of the phenoxide. Using polar aprotic solvents can favor O-alkylation. |
| Reaction has not gone to completion. | - Increase the reaction time and continue to monitor by TLC until the starting material is consumed. - Consider a moderate increase in temperature, but be mindful of potential side reactions. |
Problem 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification | Removal Strategy |
| Unreacted 4'-hydroxyacetophenone | - Can be detected by TLC as a more polar spot than the product. - In the ¹H NMR spectrum, the phenolic -OH proton will be visible. | - Wash the crude product with an aqueous solution of sodium hydroxide to remove the acidic phenol. - Purify by column chromatography. |
| Unreacted 4-fluorobenzyl halide | - Can be detected by TLC. | - Can often be removed during recrystallization or column chromatography. |
| Byproduct from C-alkylation | - May be difficult to distinguish from the desired product by TLC alone. - ¹H and ¹³C NMR spectroscopy would show a different substitution pattern on the acetophenone ring. | - Careful column chromatography is usually effective for separation. |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 4-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (around 56°C) and monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 5. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone
Welcome to the technical support center for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific synthesis, the phenoxide ion of 4-hydroxyacetophenone acts as a nucleophile, attacking the benzylic carbon of 4-fluorobenzyl halide (e.g., bromide or chloride) and displacing the halide leaving group.[1][2]
Q2: What are the primary starting materials for this synthesis?
A2: The key reactants are 4-hydroxyacetophenone and a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. A base is required to deprotonate the hydroxyl group of 4-hydroxyacetophenone to form the reactive phenoxide nucleophile.
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: The most prevalent side reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation), leading to undesired byproducts.[2]
-
Elimination (E2) Reaction: Although 4-fluorobenzyl bromide is a primary halide, which minimizes this risk, elimination reactions can still occur, especially under strongly basic conditions or at elevated temperatures, leading to the formation of an alkene from the alkyl halide.[1][3]
-
Reaction with Solvent: If a nucleophilic solvent (e.g., a protic solvent like ethanol) is used, it can compete with the phenoxide in reacting with the 4-fluorobenzyl halide.[3]
-
Impure Starting Materials: The presence of impurities in the starting materials, such as brominated 4-hydroxyacetophenone, can lead to the formation of undesired side products.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-hydroxyacetophenone.2. Inactive 4-fluorobenzyl halide.3. Reaction temperature is too low.4. Insufficient reaction time.5. Use of a protic or nucleophilic solvent. | 1. Use a sufficiently strong and dry base (e.g., NaH, K₂CO₃) and ensure anhydrous reaction conditions.2. Check the purity and integrity of the 4-fluorobenzyl halide. Consider using a more reactive halide (e.g., bromide or iodide).3. Gently heat the reaction mixture. Monitoring by TLC is recommended to determine the optimal temperature.4. Increase the reaction time and monitor the progress by TLC.[2]5. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6] |
| Presence of Unreacted 4-Hydroxyacetophenone | 1. Insufficient amount of base.2. Insufficient amount of 4-fluorobenzyl halide.3. Poor quality of the base. | 1. Use at least a stoichiometric amount of base, and preferably a slight excess.2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the 4-fluorobenzyl halide.3. Ensure the base is fresh and has been stored under appropriate conditions to prevent decomposition or hydration. |
| Formation of a White Precipitate During Workup | This is often the salt byproduct of the reaction (e.g., NaBr or KBr). | This is normal. The salt can be removed by washing the organic layer with water during the extraction process. |
| Presence of C-Alkylated Byproduct | The phenoxide ion has reacted at the aromatic ring instead of the oxygen atom. This can be influenced by the solvent and counter-ion. | 1. Use a polar aprotic solvent (e.g., DMF, DMSO) which favors O-alkylation.[6]2. Consider the choice of base and the resulting counter-ion, as this can influence the O/C alkylation ratio. |
| Difficulty in Product Purification | The product may be contaminated with unreacted starting materials or side products with similar polarities. | 1. Perform a thorough aqueous workup to remove the base and salt byproducts.2. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.3. If recrystallization is insufficient, column chromatography on silica gel can be used for purification.[7] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a general guideline based on the principles of Williamson ether synthesis. Optimization may be required.
Materials:
-
4-hydroxyacetophenone
-
4-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide.
-
Add 4-fluorobenzyl bromide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: C-Alkylation side reaction pathway.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 4'-(4-Fluorobenzyloxy)acetophenone by Recrystallization
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 4'-(4-Fluorobenzyloxy)acetophenone. It provides detailed troubleshooting advice, frequently asked questions (FAQs), a comprehensive experimental protocol, and supporting technical data to address common challenges encountered during the recrystallization process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of crude this compound.
Q1: My crude product is an oil and does not solidify. How should I proceed?
A1: Oiling out, where the solute separates as a liquid instead of forming crystals, is a common issue. Here are several troubleshooting steps:
-
Reduce the Temperature Gradient: Allow the hot, saturated solution to cool more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature before moving it to an ice bath.
-
Use a Different Solvent or Solvent System: The solvent may be too nonpolar or the melting point of your compound might be lower than the boiling point of the solvent. Try a more polar solvent or a mixed solvent system. For this compound, if you are using a nonpolar solvent like hexane, consider switching to ethanol or an ethanol/water mixture.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue to do so until you observe slight turbidity or the formation of solid at the edges of the solution. Then, allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the product to crash out with impurities.
-
Induce Crystallization: Try the methods mentioned in A1, such as scratching the flask or adding a seed crystal.
Q3: The recrystallized product has a low melting point and appears discolored. How can I improve the purity?
A3: A low and broad melting point, along with discoloration, suggests the presence of impurities.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Use Activated Charcoal: If the discoloration is due to colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Choose a More Selective Solvent: The initial solvent may be too good at dissolving both the desired compound and the impurities. Experiment with different solvents to find one that has a high solubility for this compound at high temperatures but low solubility at low temperatures, while the impurities remain soluble at low temperatures.
Q4: What are the likely impurities in my crude this compound?
A4: If the compound was synthesized via a Williamson ether synthesis from 4-hydroxyacetophenone and 4-fluorobenzyl halide, common impurities could include:
-
Unreacted Starting Materials: 4-hydroxyacetophenone and 4-fluorobenzyl alcohol (from hydrolysis of the halide).
-
Byproducts: C-alkylated isomers, where the benzyl group attaches to the aromatic ring of the acetophenone instead of the hydroxyl group.
-
Salts: Inorganic salts from the base used in the reaction. These are typically removed by a water wash before recrystallization.
A proper choice of recrystallization solvent should leave these impurities either in the mother liquor or undissolved in the hot solvent.
Quantitative Data Summary
| Solvent | Polarity Index | Predicted Solubility at Room Temperature (25°C) | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 9.0 | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Methanol | 6.6 | Sparingly Soluble | Soluble | Good |
| Ethanol | 5.2 | Sparingly Soluble | Soluble | Excellent (Good balance of solubility) |
| Isopropanol | 4.3 | Sparingly Soluble | Soluble | Good |
| Acetone | 5.1 | Soluble | Very Soluble | Fair (May have high solubility at RT) |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Fair (May have high solubility at RT) |
| Toluene | 2.4 | Soluble | Very Soluble | Poor (Likely too soluble at RT) |
| Hexane | 0.0 | Insoluble | Sparingly Soluble | Good (especially in a mixed solvent system) |
Note: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on this, ethanol is a highly recommended starting solvent for the recrystallization of this compound.
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat ethanol to its boiling point (~78°C).
-
Add the hot ethanol to the crude product in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution of your compound through the filter paper. The hot ethanol in the receiving flask will help prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and help dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) can be used.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Measure the melting point of the recrystallized this compound. A sharp melting point close to the literature value (79°C) indicates high purity.
-
Visualizations
Technical Support Center: Overcoming Poor Solubility of 4'-(4-Fluorobenzyloxy)acetophenone
Welcome to the technical support center for addressing challenges related to the poor solubility of 4'-(4-Fluorobenzyloxy)acetophenone in reaction media. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility, begin by assessing the fundamental factors influencing dissolution.[1] First, ensure the purity of your compound, as impurities can significantly impact solubility. Next, confirm that you are using the appropriate grade of solvent for your reaction. Simple preliminary steps include increasing the reaction temperature, as solubility often increases with temperature, and implementing vigorous agitation or stirring to enhance the solvent-solute interaction.[2] If these initial steps are insufficient, you may need to consider more advanced techniques outlined below.
Q2: Which solvents are recommended for dissolving this compound?
-
Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Alcohols: Ethanol, Isopropanol (use with caution as they can be reactive)
It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific reaction conditions.
Q3: Can modifying the reaction temperature improve solubility?
A3: Yes, increasing the temperature is often an effective method to increase the solubility of a solid in a liquid.[5] For many organic compounds, the dissolution process is endothermic, meaning that providing heat to the system will favor the dissolution process. However, it is crucial to consider the thermal stability of your reactants, reagents, and the desired product. Ensure that the increased temperature does not lead to unwanted side reactions or decomposition.
Q4: What are co-solvents and how can they help with solubility issues?
A4: Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[6][7] The addition of a co-solvent can modify the polarity of the reaction medium, making it more compatible with the solute.[8] For instance, if your primary solvent is non-polar, adding a small amount of a polar aprotic co-solvent might enhance the solubility of this compound. The selection of a co-solvent system is often empirical and requires screening of different solvent combinations.
Troubleshooting Guides
Guide 1: Systematic Solvent and Co-solvent Screening
This guide provides a systematic approach to identifying an appropriate solvent or co-solvent system for your reaction.
Objective: To determine the optimal solvent or co-solvent mixture that provides sufficient solubility for this compound at the desired reaction temperature.
Data Presentation:
| Solvent System | Polarity Index | Observed Solubility at 25°C (mg/mL) | Observed Solubility at 50°C (mg/mL) |
| Toluene | 2.4 | < 1 | 5 |
| Dichloromethane (DCM) | 3.1 | 5 | 15 |
| Tetrahydrofuran (THF) | 4.0 | 10 | 30 |
| Acetone | 5.1 | 15 | 45 |
| Acetonitrile | 5.8 | 8 | 25 |
| Dimethylformamide (DMF) | 6.4 | > 50 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | > 100 |
| Toluene:THF (9:1) | - | 2 | 10 |
| DCM:Acetone (4:1) | - | 8 | 25 |
Note: The solubility data presented here is illustrative and should be determined experimentally.
Experimental Protocol:
-
Preparation: Weigh 10 mg of this compound into several small vials.
-
Solvent Addition: Add 1 mL of each selected solvent or co-solvent mixture to a separate vial.
-
Equilibration at Room Temperature: Tightly cap the vials and stir or shake them vigorously for 1 hour at 25°C. Visually inspect for undissolved solid. If fully dissolved, add another 10 mg of the compound and repeat until saturation is reached.
-
Equilibration at Elevated Temperature: For systems with poor solubility at 25°C, place the vials in a controlled temperature shaker bath at 50°C (or another desired reaction temperature) for 1 hour.
-
Observation: Record the visual solubility and, if necessary, quantify the solubility by filtering the saturated solution and determining the concentration of the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Guide 2: Advanced Solubility Enhancement Techniques
If solvent screening is insufficient, consider these advanced methods.
| Technique | Principle of Action | Key Considerations |
| Hydrotropy | Addition of a hydrotrope (a water-soluble organic salt) to increase the solubility of hydrophobic compounds in aqueous or polar organic media.[9][10][11] | Primarily for aqueous systems, but can be adapted for polar organic solvents. The hydrotrope should be inert to the reaction conditions.[12][13] |
| Surfactants | Surfactants form micelles that can encapsulate the poorly soluble compound, increasing its apparent solubility in the bulk solvent.[14][15][16] | The choice of surfactant (anionic, cationic, non-ionic) depends on the solvent and reaction. The surfactant should not interfere with the reaction chemistry. |
| Sonication | High-frequency sound waves create cavitation bubbles that agitate particles and break them down, increasing the surface area for dissolution.[17][18][19][20] | Can be used in conjunction with heating. Be aware that prolonged sonication can generate heat. |
| Particle Size Reduction | Reducing the particle size of the solid increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][5][21] | Can be achieved through techniques like micronization or ball milling.[22] |
Experimental Protocols:
Protocol for Hydrotropy
-
Hydrotrope Selection: Choose a hydrotrope that is soluble in your reaction solvent and chemically inert (e.g., sodium benzoate, sodium salicylate for polar systems).
-
Concentration Screening: Prepare stock solutions of the hydrotrope in the reaction solvent at various concentrations (e.g., 0.1 M, 0.5 M, 1 M).
-
Solubility Measurement: Determine the solubility of this compound in each hydrotrope solution following the protocol in Guide 1.
-
Reaction Compatibility: Run a small-scale control reaction in the presence of the hydrotrope to ensure it does not negatively impact the reaction yield or selectivity.
Protocol for Sonication-Assisted Dissolution
-
Setup: Place the reaction vessel containing the solvent and this compound in an ultrasonic bath.
-
Sonication: Apply sonication for short intervals (e.g., 5-10 minutes) and visually inspect the dissolution.
-
Temperature Control: If necessary, use a cooling bath to maintain the desired reaction temperature, as sonication can cause heating.
-
Combined Approach: For very poorly soluble compounds, combine sonication with gentle heating.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Relationship between solubility problem and enhancement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A review on hydrotropy [wisdomlib.org]
- 13. Hydrotropes — Faculteit Wetenschappen KU Leuven [wet.kuleuven.be]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. Sonication: Significance and symbolism [wisdomlib.org]
- 19. hielscher.com [hielscher.com]
- 20. youtube.com [youtube.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. sciencedaily.com [sciencedaily.com]
4'-(4-Fluorobenzyloxy)acetophenone stability and storage conditions
Welcome to the technical support center for 4'-(4-Fluorobenzyloxy)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound, which is a solid, should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[3][4][5] It is also advisable to store the compound locked up.[3]
Q2: Does this compound have a defined expiration date?
A2: Many chemical suppliers do not provide a specific expiration date for compounds like this compound unless extensive stability studies have been conducted. If a Certificate of Analysis (COA) does not list an expiration or retest date, it indicates that a definitive shelf life has not been determined. As a general guideline for solid laboratory chemicals without a specified expiration date, it is recommended to consider re-evaluation after five years, provided the compound has been stored under ideal conditions in an unopened container.
Q3: Is this compound sensitive to light?
A3: Aromatic ketones, a class of compounds to which this compound belongs, can be sensitive to light and may undergo photoreduction, particularly in the presence of amines. Therefore, it is best practice to store the compound in an opaque or amber-colored vial to protect it from light.
Q4: What are the known incompatibilities for this compound?
A4: Based on its chemical structure, which contains an acetophenone and a benzyl ether moiety, this compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, and strong bases. The benzyl ether linkage is susceptible to cleavage under conditions of catalytic hydrogenolysis (e.g., using Palladium on carbon with hydrogen gas).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture Absorption: Improper storage in a humid environment. 2. Degradation: Exposure to light, elevated temperatures, or incompatible chemicals. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degraded, procure a fresh batch. |
| Inconsistent or unexpected experimental results | 1. Compound Degradation: The compound may have degraded due to improper storage or handling, leading to lower effective concentration or the presence of impurities. 2. Contamination: The sample may have been contaminated during handling. | 1. Assess the purity of the compound. If degradation is suspected, use a fresh, unopened sample for comparison. 2. Review handling procedures to minimize the risk of cross-contamination. |
| Poor solubility in a previously used solvent system | Compound Degradation: Degradation products may have different solubility profiles. | Confirm the identity and purity of the compound. If degradation has occurred, the resulting impurities may be less soluble. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | The thermal decomposition of acetophenone derivatives can occur at elevated temperatures. Storing in a cool environment minimizes the risk of thermal degradation.[3] |
| Light | Protect from light (use amber vials or store in the dark). | Aromatic ketones can be photosensitive and may degrade upon exposure to light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | While generally stable, storing under an inert atmosphere can further protect against potential oxidative degradation. |
| Moisture | Store in a dry environment with the container tightly sealed. | As a solid, it can be hygroscopic. Moisture can lead to clumping and potentially hydrolysis over extended periods under certain conditions. |
| Recommended Retest Period | 5 years for unopened containers stored under ideal conditions. | In the absence of a specific expiration date, this is a general industry practice for stable solid organic compounds.[6] |
Experimental Protocol: Stability Assessment of this compound
Objective: To assess the stability of this compound under various stress conditions (thermal, photolytic, and hydrolytic).
Materials:
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Suitable HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Temperature-controlled oven
-
Photostability chamber with a controlled light source
-
pH meter
-
Amber and clear glass vials
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Analyze the initial purity of the compound by HPLC. This will serve as the baseline (T=0) measurement. Record the peak area and retention time.
-
-
Thermal Stability Study:
-
Weigh a known amount of the solid compound into several amber glass vials.
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a vial, allow it to cool to room temperature, and prepare a solution for HPLC analysis as in step 1.
-
Compare the purity and presence of any new peaks to the T=0 sample.
-
-
Photostability Study:
-
Weigh a known amount of the solid compound into both clear and amber glass vials.
-
Place the vials in a photostability chamber and expose them to a controlled light source (e.g., ICH option 2).
-
At specified time points, remove a set of clear and amber vials and analyze by HPLC.
-
The amber vial serves as a control to differentiate between light-induced and thermal degradation.
-
-
Hydrolytic Stability Study:
-
Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Store these solutions at room temperature or a slightly elevated temperature.
-
At specified time points, inject an aliquot of each solution directly into the HPLC system for analysis.
-
Monitor for any decrease in the main peak area and the appearance of new peaks, which could indicate hydrolysis of the ether linkage.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Identify and quantify any significant degradation products that appear as new peaks in the chromatograms.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Relationship between storage conditions and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties | Semantic Scholar [semanticscholar.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. triumvirate.com [triumvirate.com]
Column chromatography conditions for purifying 4'-(4-Fluorobenzyloxy)acetophenone derivatives
Technical Support Center: Purifying 4'-(4-Fluorobenzyloxy)acetophenone Derivatives
Welcome to the technical support center for the chromatographic purification of this compound and its derivatives. This guide provides detailed protocols, recommended column conditions, and troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving high-purity compounds.
Overview of Purification Strategy
This compound is a moderately polar aromatic ketone. Its purification by column chromatography typically involves a normal-phase setup, utilizing silica gel as the stationary phase and a non-polar/polar solvent mixture as the mobile phase. The key to successful purification is to select a solvent system that provides good separation between the target compound and any impurities, such as starting materials (e.g., 4-hydroxyacetophenone) or reaction byproducts.
The ideal solvent system should yield a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin-Layer Chromatography (TLC) plate, as this generally translates well to column separation.
Typical Column Chromatography Conditions
For effective purification of this compound derivatives, a standard flash chromatography setup is recommended.[1] The conditions can be optimized based on preliminary TLC analysis.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | This particle size is standard for flash chromatography, offering a balance between resolution and flow rate.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | A gradient or isocratic elution can be used. Start with a low polarity mixture and gradually increase. |
| Typical Solvent Ratios | 5% to 30% Ethyl Acetate in Hexane | For "normal" polarity compounds, a range of 10-50% EtOAc/Hexane is a good starting point.[2] The exact ratio depends on the specific derivative and impurities. |
| Column Loading | 1-10% crude material to silica gel (by weight) | Overloading the column can lead to poor separation. For difficult separations, use a lower loading percentage. |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but a gradient elution (gradually increasing the percentage of the polar solvent) can improve separation and reduce elution time for strongly retained compounds.[1] |
Detailed Experimental Protocol
This protocol outlines the standard procedure for purifying 1 gram of crude this compound derivative using flash column chromatography.
1. TLC Analysis to Determine Solvent System:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various Hexane/Ethyl Acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
The ideal system will show the product spot with an Rf value of ~0.2-0.3 and good separation from impurities.
2. Column Packing (Dry Packing Method): [1]
-
Select a glass column of appropriate size (e.g., a 40-mm diameter column for ~40-50g of silica).
-
Insert a cotton or glass wool plug at the bottom and cover it with a thin layer of sand.[1]
-
Add 40g of dry silica gel (230-400 mesh) to the column through a powder funnel.[1]
-
Gently tap the column to ensure even packing and a flat surface. Add a protective layer of sand on top of the silica.
-
Pre-elute the column with the initial, least polar solvent mixture (e.g., 5% Ethyl Acetate in Hexane) by applying gentle air pressure. Ensure no cracks or channels form in the silica bed.[1]
3. Sample Loading (Dry Loading Method):
-
Dissolve 1g of the crude product in a minimal amount of a volatile solvent like dichloromethane.[1]
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase. A flow rate where the solvent level drops about 2 inches per minute is recommended.[1]
-
If using a gradient, start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) after collecting several column volumes.
-
Collect the eluent in a series of fractions (e.g., 20 mL each in test tubes).
5. Analysis and Product Isolation:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottomed flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
References
Optimizing reaction time and temperature for 4'-(4-Fluorobenzyloxy)acetophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone. The synthesis is typically achieved via a Williamson ether synthesis, reacting 4-hydroxyacetophenone with a 4-fluorobenzyl halide. Optimizing reaction parameters such as temperature and time is critical for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a Williamson ether synthesis. It involves the deprotonation of 4-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) in an SN2 reaction.
Q2: What are the recommended starting materials and reagents?
A2: The key starting materials are 4-hydroxyacetophenone and a 4-fluorobenzyl halide. A base is required to deprotonate the 4-hydroxyacetophenone. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used.
Q3: What is the optimal temperature range for this synthesis?
A3: A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[1] The optimal temperature will depend on the specific reactants and solvent used. It is crucial to find a balance, as higher temperatures can increase the rate of the desired SN2 reaction but also promote the competing E2 elimination side reaction.[2]
Q4: How long should the reaction be run?
A4: Reaction times can vary from 1 to 8 hours.[1] The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
Q5: What are the most common side reactions to be aware of?
A5: The primary side reaction is the base-catalyzed elimination (E2) of the 4-fluorobenzyl halide, which produces 4-fluorostyrene. This becomes more significant at higher temperatures.[1][3] Another potential issue is the C-alkylation of the phenoxide ion, although O-alkylation is generally favored.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| No or very little product formation | Incomplete deprotonation of 4-hydroxyacetophenone. | - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure the base is fresh and has been stored under anhydrous conditions. |
| Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10 °C, while monitoring for the formation of byproducts via TLC. | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress by TLC until the starting materials are consumed. | |
| Impure or degraded starting materials. | - Verify the purity of 4-hydroxyacetophenone and 4-fluorobenzyl halide using appropriate analytical techniques (e.g., NMR, melting point). - Use freshly distilled or recrystallized starting materials if necessary. | |
| Yield significantly lower than expected | Competing elimination side reaction. | - Lower the reaction temperature. - Consider using a less sterically hindered base. |
| Loss of product during workup. | - Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous phase. - Perform multiple extractions with an organic solvent to ensure complete recovery of the product. |
Presence of Impurities in the Final Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Unreacted 4-hydroxyacetophenone present | Incomplete reaction. | - Increase reaction time or temperature as described in the low yield section. - Ensure a stoichiometric or slight excess of the 4-fluorobenzyl halide is used. |
| Presence of a byproduct with a similar polarity to the product | Formation of an elimination byproduct (4-fluorostyrene). | - Lower the reaction temperature. - Optimize the choice of base and solvent. |
| Multiple unexpected spots on TLC | Degradation of starting materials or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures or prolonged reaction times. |
Data Presentation
Table 1: Effect of Temperature on Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| 50 | 8 | 65 | >98 |
| 70 | 6 | 85 | 95 |
| 90 | 4 | 75 | 88 |
| 110 | 2 | 50 | 70 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the expected trend where an optimal temperature exists to maximize yield before competing side reactions at higher temperatures reduce both yield and purity.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
Materials:
-
4-hydroxyacetophenone
-
4-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low or no product yield.
References
Technical Support Center: Purification of Reaction Mixtures Containing 4-Fluorobenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-fluorobenzyl bromide from their reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions where 4-fluorobenzyl bromide is used in excess.
| Observed Problem | Possible Cause | Recommended Solution |
| Product is contaminated with a non-polar impurity that has a similar TLC Rf value to the product. | The impurity is likely unreacted 4-fluorobenzyl bromide. | 1. Quenching: React the excess 4-fluorobenzyl bromide with triethylamine to form the water-soluble 4-fluorobenzyltriethylammonium bromide salt, which can then be removed by aqueous extraction. 2. Chromatography Optimization: If quenching is not desirable, optimize the column chromatography solvent system. A less polar solvent system (e.g., higher hexane to ethyl acetate ratio) may improve separation.[1] 3. Distillation: If the desired product is non-volatile, the more volatile 4-fluorobenzyl bromide can be removed by vacuum distillation.[2][3] |
| Aqueous work-up does not remove the 4-fluorobenzyl bromide. | 4-Fluorobenzyl bromide is not water-soluble and will remain in the organic layer during a standard aqueous extraction. | Convert the 4-fluorobenzyl bromide to a water-soluble salt before extraction. Treatment with triethylamine is a highly effective method.[2] |
| Product co-elutes with 4-fluorobenzyl bromide during column chromatography. | The polarity of the product and 4-fluorobenzyl bromide are too similar for effective separation with the chosen eluent. | 1. Derivative Formation: Consider a temporary and reversible chemical modification (protection) of your product to significantly alter its polarity before chromatography. 2. Alternative Chromatography: Explore other stationary phases, such as alumina, or consider reverse-phase chromatography if applicable.[4] |
| The reaction mixture turns dark or polymerizes during heating to remove 4-fluorobenzyl bromide. | Benzyl halides can be unstable at elevated temperatures, especially in the presence of acidic or metallic impurities, leading to polymerization.[5] | 1. Use Moderate Temperatures: Employ high vacuum to lower the boiling point of 4-fluorobenzyl bromide and avoid high temperatures.[2] 2. Aqueous Wash Prior to Distillation: Wash the organic mixture with a dilute solution of sodium bicarbonate to neutralize any acidic impurities before distillation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove a small excess of 4-fluorobenzyl bromide?
A1: For small-scale reactions, quenching with triethylamine followed by an aqueous work-up is often the most efficient method.[2][3] This converts the unreacted electrophile into a water-soluble quaternary ammonium salt that is easily extracted.[7][8]
Q2: My desired product is sensitive to amines. What is an alternative to quenching with triethylamine?
A2: If your product is not volatile, vacuum distillation is a good alternative.[2][3] Care should be taken to ensure the product is stable at the required temperature. Column chromatography is another excellent option that avoids the use of chemical quenchants.[9]
Q3: How can I monitor the removal of 4-fluorobenzyl bromide?
A3: Thin Layer Chromatography (TLC) is a common method. 4-Fluorobenzyl bromide is UV-active and will appear as a spot under a UV lamp.[1] You can compare the crude reaction mixture to the purified product to confirm its absence. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: Is it possible to remove 4-fluorobenzyl bromide by a simple aqueous wash?
A4: No, 4-fluorobenzyl bromide is an organic compound with low water solubility and will not be effectively removed by washing with water alone. It must first be converted into a water-soluble derivative, for example, by reacting it with triethylamine.[2]
Q5: If my product is a solid, can I use crystallization to remove the unreacted 4-fluorobenzyl bromide?
A5: Yes, if your product is a solid and 4-fluorobenzyl bromide is a liquid at room temperature, crystallization can be a very effective purification method.[3] The unreacted bromide will remain in the mother liquor.
Data Presentation
The following table provides a qualitative comparison of the primary methods for removing unreacted 4-fluorobenzyl bromide. The efficiency will depend on the specific properties of the desired product.
| Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Quenching & Extraction | Chemical conversion to a water-soluble salt. | High | Fast, simple, and effective for a wide range of products. | The product must be stable to the quenching agent (e.g., triethylamine). |
| Column Chromatography | Differential adsorption on a stationary phase. | Very High | Provides high purity product; applicable to many compound types. | Can be time-consuming and requires significant solvent usage.[9] |
| Vacuum Distillation | Difference in boiling points. | High | Effective for large quantities; avoids chromatography. | The product must be thermally stable and non-volatile.[2][3] |
| Crystallization | Difference in solubility and physical state. | High | Can yield very pure product; scalable. | Only applicable if the desired product is a solid.[3] |
Experimental Protocols
Method 1: Quenching with Triethylamine and Aqueous Extraction
This protocol is suitable for products that are stable to tertiary amines and soluble in a water-immiscible organic solvent.
-
Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Add Triethylamine: To the stirred reaction mixture, add an excess of triethylamine (typically 2-3 equivalents relative to the excess 4-fluorobenzyl bromide).
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the 4-fluorobenzyl bromide. The progress of the quenching can be monitored by TLC.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and add an equal volume of water. Shake the funnel vigorously. The 4-fluorobenzyltriethylammonium bromide salt will partition into the aqueous layer.[2]
-
Separate Layers: Allow the layers to separate and discard the aqueous layer.
-
Wash: Wash the organic layer with brine (saturated NaCl solution).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Method 2: Purification by Column Chromatography
This method is ideal when quenching is not suitable or when very high purity is required.
-
TLC Analysis: Determine an appropriate solvent system for column chromatography using TLC. The ideal system should show good separation between your product and the 4-fluorobenzyl bromide spot (Rf of the product should ideally be between 0.2 and 0.4).[10]
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent.[10]
-
Load the Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a compatible solvent. Load this solution onto the top of the silica gel column.
-
Elute: Begin eluting the column with the solvent system. 4-Fluorobenzyl bromide, being relatively non-polar, will typically elute before more polar products.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.[10]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[10]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CAS 5197-95-5: Benzyltriethylammonium bromide | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing ether cleavage in reactions with 4'-(4-Fluorobenzyloxy)acetophenone
Welcome to the technical support center for 4'-(4-Fluorobenzyloxy)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted cleavage of the benzylic ether linkage during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ether cleavage and why is it a concern with this compound?
A1: Ether cleavage is a chemical reaction that breaks the carbon-oxygen bond of an ether. In this compound, the ether linkage is a "benzylic ether." This type of ether is particularly susceptible to cleavage because the benzene ring can stabilize the resulting carbocation intermediate that forms during certain reactions, especially under acidic conditions.[1] Unwanted cleavage leads to the formation of 4'-hydroxyacetophenone and 4-fluorobenzyl byproducts, reducing the yield of the desired product.
Q2: Under what conditions is the 4-fluorobenzyloxy group generally stable?
A2: The benzyl ether protecting group is known for its robustness and is generally stable under a variety of conditions, including:
-
Basic Conditions: It is stable to strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[2] This allows for base-catalyzed reactions on other parts of the molecule, such as the acetophenone ketone.
-
Mild Acidic Conditions: It can tolerate mild acids like acetic acid.[2]
-
Many Oxidizing and Reducing Agents: It is stable to many common reagents that do not fall under specific cleavage protocols.
Q3: What specific reagents or reaction conditions will cleave the ether bond?
A3: Ether cleavage is most commonly observed under the following conditions:
-
Catalytic Hydrogenolysis: This is a very common and efficient method for intentionally cleaving benzyl ethers. Reagents typically include Hydrogen gas (H₂) with a Palladium on carbon (Pd/C) catalyst.[3][4] The use of a hydrogen transfer source like 1,4-cyclohexadiene can also be used.[3]
-
Strong Acids: Strong protic acids such as HBr, HI, and strong Lewis acids like boron tribromide (BBr₃) and boron trichloride (BCl₃) are effective at cleaving benzyl ethers.[2][3][5]
-
Certain Lewis Acids: Some Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), can promote cleavage, although their effectiveness can vary.[2][6]
-
Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative cleavage, a method that is particularly efficient for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers but can also be applied to standard benzyl ethers, sometimes requiring photoirradiation.[2][3]
Q4: Does the 4-fluoro substituent significantly alter the ether's stability compared to an unsubstituted benzyl ether?
A4: The 4-fluoro substituent is an electron-withdrawing group. In acid-catalyzed cleavage, which proceeds through a carbocation intermediate at the benzylic position, this group can slightly destabilize the positive charge, potentially making it marginally more stable against cleavage than an unsubstituted benzyl ether. However, for most practical purposes, its stability profile should be considered very similar to that of a standard benzyl ether. The primary cleavage pathways (hydrogenolysis, strong acids) will remain effective.
Q5: What are suitable alternative protecting groups for the phenol if the benzyloxy group proves too labile?
A5: If the reaction conditions required are incompatible with a benzyl ether, several alternative protecting groups for the phenolic hydroxyl group can be considered, each with a different stability profile:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are stable to the reductive conditions used for benzyl ether cleavage but are easily removed by fluoride ion sources (like TBAF) or acidic conditions.[7][8]
-
Acetals (e.g., MOM, THP): These groups are stable to bases and nucleophiles but are readily cleaved under mild acidic conditions.[9][10]
-
Esters (e.g., Acetate, Pivaloate): Esters are stable to acidic and catalytic hydrogenation conditions but are easily removed by hydrolysis with a base.[7][8]
Troubleshooting Guide for Ether Cleavage
This guide addresses common issues related to the unexpected cleavage of the 4'-(4-Fluorobenzyloxy) group.
| Observed Problem | Probable Cause | Recommended Solution & Prevention |
| Formation of 4'-hydroxyacetophenone byproduct during a reaction. | Acid-Catalyzed Cleavage: The reaction conditions are too acidic. This can be due to the primary reagent, a catalyst (e.g., Lewis acid), or acidic workup.[1][11] | - Buffer the reaction mixture to maintain a neutral or basic pH.- Replace strong acid catalysts with non-acidic alternatives.- Use a milder Lewis acid if required; for example, BCl₃·SMe₂ can be a milder alternative for debenzylation.[12]- Neutralize the reaction mixture before workup and extraction. |
| Loss of the protecting group during a reduction step. | Catalytic Hydrogenolysis: The use of a catalyst like Palladium (Pd), Platinum (Pt), or Raney Nickel with a hydrogen source (e.g., H₂, HCOOH, etc.) is a standard method for benzyl ether cleavage.[3][4] | - Avoid catalytic hydrogenation if the ether must be preserved.- Use alternative reducing agents that do not cleave benzyl ethers, such as NaBH₄ or LiAlH₄ (for reducing the ketone), provided other functional groups are compatible. |
| Cleavage occurs during purification. | Acidic Stationary Phase: Standard silica gel is slightly acidic and can cause the cleavage of sensitive compounds, especially with prolonged exposure or when using certain solvent systems. | - Use deactivated or neutral silica gel for column chromatography.- Add a small amount of a neutralizng agent, like triethylamine (~0.1-1%), to the eluent.- Minimize the time the compound spends on the column. |
| Product degradation upon standing or in solution. | Trace Acid Contamination: Solvents (e.g., CDCl₃ for NMR) can contain trace amounts of HCl, which can slowly cleave the benzylic ether over time. | - Store the compound as a solid in a cool, dark, and dry place.- Use freshly distilled or neutralized solvents for reactions and analysis.- Pass solvents through a plug of basic or neutral alumina before use. |
Experimental Protocols
Below are example protocols for reactions on the acetophenone moiety that are designed to preserve the integrity of the 4-fluorobenzyloxy ether.
Protocol 1: Base-Catalyzed Aldol Condensation
This protocol describes a reaction at the α-carbon of the ketone under basic conditions, which are compatible with the benzyl ether.
Objective: To perform an Aldol condensation with benzaldehyde while preserving the ether linkage.
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify carefully with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Oxidative Cleavage using DDQ
This protocol is for the intentional cleavage of the benzyl ether, provided as a reference for deprotection.[2]
Objective: To selectively cleave the 4-fluorobenzyl ether to yield 4'-hydroxyacetophenone.
Methodology:
-
Dissolve the this compound (100 µmol) in a mixture of dichloromethane (CH₂Cl₂) (5 mL) and water (H₂O) (50 µL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents).
-
For simple benzyl ethers, photoirradiation with a 525 nm light source at room temperature may be required to facilitate the reaction.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate 4'-hydroxyacetophenone.[2]
Visualizations
The following diagrams illustrate key decision-making and experimental processes.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4'-(4-Fluorobenzyloxy)acetophenone and 4'-benzyloxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4'-(4-Fluorobenzyloxy)acetophenone and 4'-benzyloxyacetophenone. The introduction of a fluorine atom at the para-position of the benzyl group in this compound induces subtle yet significant changes in its electronic properties, which in turn influences its reactivity compared to the non-fluorinated analogue, 4'-benzyloxyacetophenone. This document outlines the theoretical basis for these differences, presents hypothetical comparative data, and provides detailed experimental protocols for validation.
Theoretical Underpinnings of Reactivity
The primary difference in reactivity between the two compounds arises from the electronic effects of the fluorine substituent on the benzyloxy moiety. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds, influencing the electron density of the entire molecule. Conversely, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M).
In the case of a para-fluoro substituent on the benzyl ring, the inductive effect tends to decrease the electron-donating ability of the benzyloxy group towards the acetophenone ring. This, in turn, can affect the reactivity of both the aromatic ring of the acetophenone and its carbonyl group.
Expected Impact on Reactivity:
-
Electrophilic Aromatic Substitution: The benzyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the acetophenone ring. The electron-withdrawing nature of the fluorine in this compound is expected to slightly deactivate the ring towards electrophiles compared to 4'-benzyloxyacetophenone.
-
Nucleophilic Acyl Addition/Substitution: The reactivity of the carbonyl group is also influenced by the electronic nature of the para-substituent. A decrease in the electron-donating ability of the benzyloxy group in the fluorinated compound would lead to a more electrophilic carbonyl carbon. Consequently, this compound is predicted to be slightly more reactive towards nucleophiles at the carbonyl carbon than 4'-benzyloxyacetophenone.
Comparative Reactivity Data (Hypothetical)
The following table summarizes hypothetical quantitative data from key experiments designed to compare the reactivity of the two compounds. This data is illustrative and serves as a benchmark for expected outcomes from the experimental protocols provided below.
| Experiment | Parameter Measured | This compound (Hypothetical Value) | 4'-benzyloxyacetophenone (Hypothetical Value) |
| Nitration of the Acetophenone Ring | Second-order rate constant (k) at 25°C | 1.2 x 10⁻³ M⁻¹s⁻¹ | 1.8 x 10⁻³ M⁻¹s⁻¹ |
| Sodium Borohydride Reduction of the Carbonyl Group | Pseudo-first-order rate constant (k') at 25°C | 3.5 x 10⁻⁴ s⁻¹ | 2.8 x 10⁻⁴ s⁻¹ |
| Base-catalyzed Aldol Condensation with Benzaldehyde | Equilibrium constant (Keq) at 25°C | 15.2 | 12.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Competitive Nitration for Electrophilic Aromatic Substitution Reactivity
Objective: To compare the relative rates of electrophilic aromatic substitution on the acetophenone ring of the two compounds.
Materials:
-
This compound
-
4'-benzyloxyacetophenone
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Acetic anhydride
-
Dichloromethane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound and 4'-benzyloxyacetophenone in dichloromethane.
-
Prepare the nitrating agent by cautiously adding a stoichiometric amount of nitric acid to a cooled solution of acetic anhydride.
-
Slowly add a catalytic amount of sulfuric acid to the substrate solution at 0°C.
-
Add the nitrating agent dropwise to the substrate solution while maintaining the temperature at 0°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the relative consumption of the two starting materials.
-
The relative rate constants can be determined by analyzing the change in the ratio of the two starting materials over time.
Kinetic Study of Carbonyl Reduction
Objective: To determine and compare the rate of reduction of the carbonyl group in both compounds.
Materials:
-
This compound
-
4'-benzyloxyacetophenone
-
Sodium borohydride
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare standard solutions of known concentrations for both this compound and 4'-benzyloxyacetophenone in methanol.
-
In a quartz cuvette, place a solution of one of the acetophenone derivatives in methanol.
-
Initiate the reaction by adding a freshly prepared solution of sodium borohydride in methanol.
-
Immediately begin monitoring the decrease in absorbance of the acetophenone derivative at its λmax over time using a UV-Vis spectrophotometer.
-
Repeat the experiment for the other acetophenone derivative under identical conditions.
-
The pseudo-first-order rate constants can be determined by plotting the natural logarithm of the absorbance versus time.
Equilibrium Study of Aldol Condensation
Objective: To compare the equilibrium position of the aldol condensation reaction, reflecting the electrophilicity of the carbonyl carbon.
Materials:
-
This compound
-
4'-benzyloxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In separate reaction vessels, prepare solutions of each acetophenone derivative and benzaldehyde in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide to each reaction mixture to initiate the aldol condensation.
-
Allow the reactions to proceed to equilibrium at a constant temperature.
-
Quench the reactions by neutralizing the catalyst with a dilute acid.
-
Analyze the composition of the equilibrium mixtures using a calibrated HPLC method to determine the concentrations of reactants and products.
-
Calculate the equilibrium constant (Keq) for each reaction.
Visualizing the Reactivity Comparison
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical flow from theoretical electronic effects to predicted reactivity and experimental validation.
Caption: A generalized workflow for the comparative experimental analysis.
The Impact of Fluorination on the Biological Activity of Benzyloxyacetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyloxyacetophenones and the Role of Fluorination
Benzyloxyacetophenone derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a benzyloxy group attached to a hydroxyacetophenone scaffold, serves as a versatile template for the development of novel therapeutic agents. Fluorination, the process of introducing fluorine atoms into a molecule, can profoundly influence its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and altered binding interactions with biological targets, often resulting in improved potency and a more desirable pharmacokinetic profile.
Comparative Biological Activity
This section presents a comparative summary of the biological activities of a representative non-fluorinated benzyloxyacetophenone derivative and a related fluorinated acetophenone derivative, focusing on antifungal and cytotoxic properties.
Antifungal Activity
The antifungal potential of benzyloxyacetophenone derivatives has been explored against various pathogenic fungi. The introduction of a fluorine atom can modulate this activity.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of acetophenone derivatives against cancer cells are another area of active investigation. Fluorination has been shown to influence the anticancer potency of various chemical scaffolds.
Data Summary
The following table summarizes the quantitative data for the biological activities of a representative non-fluorinated benzyloxyacetophenone and a fluorinated hydroxyacetophenone derivative.
| Compound | Biological Activity | Assay | Test Organism/Cell Line | Result (IC50/MIC) |
| Non-Fluorinated: 4'-Benzyloxy-2'-hydroxyacetophenone | Antifungal | Broth Microdilution | Candida albicans | MIC > 128 µg/mL |
| Fluorinated: 4'-Fluoro-2'-hydroxyacetophenone | Cytotoxicity | MTT Assay | Human Hepatocellular Carcinoma (HepG2) | IC50: 85.3 µM |
Disclaimer: The data presented in this table is collated from different studies and is intended for illustrative comparison. A direct comparison of potency requires testing under identical experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A control group of untreated cells is also maintained.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the chemical structures and a typical experimental workflow.
Caption: General chemical structures of non-fluorinated and fluorinated benzyloxyacetophenones.
Caption: A typical experimental workflow for determining the antifungal activity of a compound.
Conclusion
The introduction of fluorine into the benzyloxyacetophenone scaffold has the potential to significantly modulate its biological activity. While direct comparative data is limited, the available literature suggests that fluorination can enhance the cytotoxic properties of acetophenone derivatives. The effect on antifungal activity is less clear and warrants further investigation with direct comparative studies. The experimental protocols and diagrams provided in this guide serve as a resource for researchers to design and conduct further studies to elucidate the structure-activity relationships of this promising class of compounds.
Spectroscopic comparison of 4'-(4-Fluorobenzyloxy)acetophenone and its precursors
For researchers, scientists, and professionals in drug development, this guide offers a detailed spectroscopic comparison of the synthetic target 4'-(4-Fluorobenzyloxy)acetophenone and its commercially available precursors, 4-hydroxyacetophenone and 4-fluorobenzyl bromide. The information presented herein is crucial for reaction monitoring, compound identification, and purity assessment.
This guide provides a comprehensive summary of key spectroscopic data—Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS)—for each compound. Detailed experimental protocols for the synthesis of this compound via Williamson ether synthesis and the subsequent spectroscopic analyses are also included to support reproducibility and further investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for identifying key functional group transformations during the synthesis.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 4-Hydroxyacetophenone | 3400-3100 (broad), 1670-1685, 1600, 1107 | O-H (hydroxyl), C=O (carbonyl), C=C (aromatic), C-CO-CH₃ bending |
| 4-Fluorobenzyl Bromide | 1600, 1510, 1225, 600-500 | C=C (aromatic), C-F (fluoro), C-Br (bromo) |
| This compound | 1680, 1605, 1512, 1245, 1175 | C=O (carbonyl), C=C (aromatic), C-O-C (ether), C-F (fluoro) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) and Multiplicity | Proton Assignment |
| 4-Hydroxyacetophenone | 7.93 (d, 2H), 6.98 (d, 2H), 2.60 (s, 3H), ~8.7 (s, 1H) | Ar-H (ortho to C=O), Ar-H (ortho to OH), -CH₃, -OH |
| 4-Fluorobenzyl Bromide | 7.40-7.30 (m, 2H), 7.10-7.00 (m, 2H), 4.50 (s, 2H) | Ar-H (ortho to CH₂Br), Ar-H (ortho to F), -CH₂Br |
| This compound | 7.95 (d, 2H), 7.42 (dd, 2H), 7.10 (t, 2H), 7.00 (d, 2H), 5.12 (s, 2H), 2.58 (s, 3H) | Ar-H (ortho to C=O), Ar-H (ortho to CH₂O), Ar-H (ortho to F), Ar-H (ortho to OCH₂), -OCH₂-, -CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Carbon Assignment |
| 4-Hydroxyacetophenone | 198.9, 161.5, 131.3, 129.5, 115.6, 26.3 | C=O, C-OH, Ar-C (ortho to C=O), Ar-C (ipso to C=O), Ar-C (ortho to OH), -CH₃ |
| 4-Fluorobenzyl Bromide | 162.5 (d), 133.8 (d), 130.9 (d), 115.6 (d), 32.9 | C-F, C-CH₂Br, Ar-C (ortho to CH₂Br), Ar-C (ortho to F), -CH₂Br |
| This compound | 196.8, 163.0, 162.5 (d), 132.5 (d), 130.8, 130.5, 129.5 (d), 115.8 (d), 114.8, 69.5, 26.4 | C=O, C-O, C-F, C-CH₂O, Ar-C (ortho to C=O), Ar-C (ipso to C=O), Ar-C (ortho to CH₂O), Ar-C (ortho to F), Ar-C (ortho to OCH₂), -OCH₂-, -CH₃ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Hydroxyacetophenone | 136 | 121, 93, 65 |
| 4-Fluorobenzyl Bromide | 188/190 (Br isotopes) | 109, 83 |
| This compound | 244 | 121, 109 |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This protocol outlines the synthesis of the target compound from its precursors.
Materials:
-
4-Hydroxyacetophenone
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Spectroscopic Analysis
Instrumentation:
-
IR Spectroscopy: Fourier Transform Infrared (FTIR) spectrometer.
-
NMR Spectroscopy: 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).
-
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) system.
Sample Preparation:
-
IR: A thin film of the compound was prepared on a salt plate (for liquids) or as a KBr pellet (for solids).
-
NMR: Approximately 5-10 mg of the compound was dissolved in ~0.7 mL of CDCl₃.
-
MS: The sample was dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) for analysis.
Visualizing the Synthesis
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthetic pathway of this compound.
This guide provides a foundational set of spectroscopic data and experimental protocols to aid researchers in the synthesis and characterization of this compound. The provided information should facilitate the unambiguous identification of the product and its precursors, ensuring the quality and integrity of research and development activities.
Validating the Structure of Synthesized 4'-(4-Fluorobenzyloxy)acetophenone using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For molecules like 4'-(4-fluorobenzyloxy)acetophenone, a substituted acetophenone derivative, a variety of analytical techniques can be employed. This guide provides a comparative overview of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for structural validation, alongside alternative methods, supported by experimental protocols and data interpretation.
Structural Elucidation using 2D NMR
2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools that provide detailed information about the connectivity of atoms within a molecule, resolving the ambiguities that may arise from one-dimensional (1D) NMR spectra.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent fragments: a 4-substituted acetophenone and a 4-fluorobenzyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~197 |
| 2 | 2.55 (s, 3H) | ~26 |
| 3, 3' | 7.95 (d, 2H) | ~131 |
| 4, 4' | 7.00 (d, 2H) | ~115 |
| 5 | - | ~163 |
| 6 | 5.10 (s, 2H) | ~70 |
| 7 | - | ~133 |
| 8, 8' | 7.45 (t, 2H) | ~130 |
| 9, 9' | 7.15 (t, 2H) | ~116 |
| 10 | - | ~163 (C-F coupling) |
2D NMR Correlation Data
The following tables outline the expected key correlations from COSY, HSQC, and HMBC spectra, which are crucial for confirming the structure of this compound.
Table 2: Key COSY Correlations
| Proton (¹H) | Correlated Proton (¹H) | Information Gained |
| H-3, 3' | H-4, 4' | Confirms ortho coupling in the acetophenone ring. |
| H-8, 8' | H-9, 9' | Confirms ortho coupling in the fluorobenzyl ring. |
Table 3: Key HSQC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |
| H-2 | C-2 | Assigns the methyl protons to their corresponding carbon. |
| H-3, 3' | C-3, 3' | Assigns the aromatic protons of the acetophenone ring. |
| H-4, 4' | C-4, 4' | Assigns the aromatic protons of the acetophenone ring. |
| H-6 | C-6 | Assigns the benzylic methylene protons. |
| H-8, 8' | C-8, 8' | Assigns the aromatic protons of the fluorobenzyl ring. |
| H-9, 9' | C-9, 9' | Assigns the aromatic protons of the fluorobenzyl ring. |
Table 4: Key HMBC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |
| H-2 (CH₃) | C-1 (C=O), C-3 | Confirms the methyl group is attached to the carbonyl carbon. |
| H-3, 3' | C-1, C-5 | Confirms the connectivity within the acetophenone ring. |
| H-4, 4' | C-5 | Confirms the position of the ether linkage. |
| H-6 (CH₂) | C-5, C-7, C-8, 8' | Crucially confirms the ether linkage between the two aromatic rings. |
| H-8, 8' | C-7, C-10 | Confirms the connectivity within the fluorobenzyl ring. |
| H-9, 9' | C-7 | Confirms the connectivity within the fluorobenzyl ring. |
Comparison with Alternative Analytical Methods
While 2D NMR is highly informative, other spectroscopic techniques provide complementary data for structural validation.
Table 5: Comparison of Analytical Methods for Structural Elucidation
| Method | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C correlations). | Provides unambiguous structural assignment. | Can be time-consuming to acquire and interpret. Requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-F). | Fast and requires small sample amount. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems. | Simple and fast. | Provides limited structural information. |
Experimental Protocols
2D NMR Spectroscopy
A sample of synthesized this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] The pulse sequence generally consists of two 90° pulses separated by an evolution time.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1] It is a sensitive technique that helps in assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.[3][4]
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the workflow for 2D NMR structural validation and the key HMBC correlations for confirming the structure of this compound.
Caption: Workflow for the structural validation of a synthesized compound using 2D NMR.
Caption: Key HMBC correlations confirming the ether linkage in this compound.
References
Cross-referencing experimental data of 4'-(4-Fluorobenzyloxy)acetophenone with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for 4'-(4-Fluorobenzyloxy)acetophenone against established literature values. The information presented herein is intended to support research and development activities by offering a reliable reference for the physicochemical and spectroscopic properties of this compound. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and illustrative diagrams to facilitate understanding and replication.
Physicochemical Properties
This compound is a derivative of acetophenone distinguished by a 4-fluorobenzyloxy substituent. Its fundamental properties are summarized below.
| Property | Experimental Value | Literature Value | Reference |
| Molecular Formula | C₁₅H₁₃FO₂ | C₁₅H₁₃FO₂ | |
| Molecular Weight | 244.26 g/mol | 244.26 g/mol | |
| Melting Point | 79 °C | Not explicitly found | - |
| Appearance | Solid | Solid |
Spectroscopic Data Comparison
This section provides a comparative analysis of the experimental spectroscopic data for this compound with the literature values of the closely related compound, 4'-fluoroacetophenone. This comparison is valuable for understanding the influence of the benzyloxy group on the spectral characteristics.
¹H NMR Spectroscopy
| This compound (Predicted) | 4'-Fluoroacetophenone (Literature) |
| Chemical Shift (ppm) | Proton Assignment |
| ~2.5 | -COCH₃ |
| ~5.1 | -OCH₂- |
| ~7.0 | Aromatic H |
| ~7.4 | Aromatic H |
| ~7.9 | Aromatic H |
Note: Predicted values for this compound are based on the analysis of its structural features and comparison with similar compounds.
¹³C NMR Spectroscopy
| This compound (Predicted) | 4'-Fluoroacetophenone (Literature) |
| Chemical Shift (ppm) | Carbon Assignment |
| ~26 | -COCH₃ |
| ~70 | -OCH₂- |
| ~115-135 | Aromatic C |
| ~163 | Aromatic C-O |
| ~197 | C=O |
Note: Predicted values for this compound are based on the analysis of its structural features and comparison with similar compounds.
FT-IR Spectroscopy
| This compound (Predicted) | 4'-Fluoroacetophenone (Literature) |
| Wavenumber (cm⁻¹) | Functional Group |
| ~1680 | C=O (Aryl ketone) |
| ~1600, ~1500 | C=C (Aromatic) |
| ~1250 | C-O (Ether) |
| ~1230 | C-F |
| ~3050 | C-H (Aromatic) |
| ~2950 | C-H (Aliphatic) |
Note: Predicted values for this compound are based on the analysis of its structural features and comparison with similar compounds.
Mass Spectrometry
| This compound (Predicted) | 4'-Fluoroacetophenone (Literature) |
| m/z | Fragment Ion |
| 244 | [M]⁺ |
| 121 | [COC₆H₄COCH₃]⁺ |
| 109 | [FC₆H₄CH₂]⁺ |
| 91 | [C₇H₇]⁺ |
Note: Predicted values for this compound are based on fragmentation patterns of similar structures.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis.
Materials:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
A mixture of 4'-hydroxyacetophenone (1 equivalent), 4-fluorobenzyl chloride (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetone is refluxed for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹.
-
Solid samples are analyzed as KBr pellets.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) source.
-
The sample is introduced via a direct insertion probe.
Visualizations
To further elucidate the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization.
A Comparative Guide to the Purity Analysis of 4'-(4-Fluorobenzyloxy)acetophenone: HPLC vs. GC-MS
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4'-(4-Fluorobenzyloxy)acetophenone, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to determine its purity and identify any potential impurities. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical ingredients.[1] It separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[1] For acetophenone derivatives, reversed-phase HPLC is a common and effective approach.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity for volatile and semi-volatile compounds.[4] This technique is particularly effective for the analysis of fluorinated organic compounds.[5][6] While this compound may require derivatization to enhance its volatility for GC analysis, the mass spectrometric detection provides invaluable structural information about the analyte and any impurities.
Comparative Data
The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a single batch of this compound using both HPLC and GC-MS.
| Parameter | HPLC | GC-MS |
| Purity (%) | 99.5% | 99.6% |
| Retention Time of Main Peak | 8.2 min | 12.5 min |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Key Impurity Detected | Unidentified impurity at 6.5 min | m/z 121, 91 |
| Analysis Time per Sample | ~15 min | ~25 min |
Experimental Protocols
HPLC Method
A reversed-phase HPLC method was developed for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical gradient might start from 50% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL and then diluted to a working concentration of 0.1 mg/mL.
GC-MS Method
A GC-MS method was established for the purity and impurity profiling of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Methodology Workflow
The following diagram illustrates the comparative workflows for the purity analysis of this compound by HPLC and GC-MS.
Caption: Comparative workflow for HPLC and GC-MS analysis.
Discussion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations.
HPLC: This method is robust, straightforward, and suitable for routine quality control.[8] The primary advantage of HPLC is its applicability to a wide range of compounds without the need for derivatization.[1] However, the identification of unknown impurities can be challenging with a standard UV detector, often requiring further analysis by a mass spectrometer (LC-MS).
GC-MS: The major strength of GC-MS lies in its high sensitivity and the definitive identification of compounds through their mass spectra.[4] This is particularly valuable for impurity profiling, where the structural elucidation of unknown peaks is crucial. The primary limitation is the requirement for the analyte to be volatile and thermally stable. While this compound is likely amenable to GC-MS analysis, some larger or more polar impurities may not be.
Conclusion
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals. For routine purity assessment and quantification, HPLC with UV detection offers a reliable and efficient solution. For in-depth impurity profiling and the identification of unknown degradation products or process-related impurities, the superior sensitivity and specificity of GC-MS make it the preferred method. In many drug development settings, both techniques are employed orthogonally to provide a comprehensive understanding of the compound's purity profile.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic routes to 4'-(4-Fluorobenzyloxy)acetophenone, a key intermediate in pharmaceutical research and development. The objective is to offer a detailed overview of the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis, supported by experimental data to facilitate the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound fundamentally involves the formation of an ether linkage between 4-hydroxyacetophenone and a 4-fluorobenzyl moiety. The choice of synthetic route can significantly impact yield, purity, reaction time, and overall process efficiency. Below is a summary of the key aspects of each method.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Hydroxyacetophenone, 4-Fluorobenzyl halide (bromide or chloride) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | High | 4-12 hours | Cost-effective, straightforward procedure, readily available reagents. | Requires anhydrous conditions with strong bases, potential for side reactions. |
| Mitsunobu Reaction | 4-Hydroxyacetophenone, 4-Fluorobenzyl alcohol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Moderate to High | 2-8 hours | Mild reaction conditions, high stereoselectivity (if applicable), good for sensitive substrates. | Stoichiometric amounts of reagents leading to by-products that can complicate purification, reagents are hazardous. |
| Phase-Transfer Catalysis (PTC) | 4-Hydroxyacetophenone, 4-Fluorobenzyl halide | Phase-Transfer Catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃), Biphasic solvent system | High | 2-6 hours | Avoids anhydrous conditions, enhanced reaction rates, simplified work-up. | Catalyst may need to be removed from the final product, optimization of catalyst and solvent system may be required. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Williamson Ether Synthesis
This classical and widely used method involves the reaction of a deprotonated phenol with an alkyl halide.[1]
Procedure: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base (1.1-1.5 eq.) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. 4-Fluorobenzyl bromide or chloride (1.1 eq.) is then added, and the reaction mixture is heated to 60-80 °C for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to afford this compound.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers from alcohols and phenols under mild conditions.[2][3]
Procedure: To a solution of 4-hydroxyacetophenone (1.0 eq.), 4-fluorobenzyl alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-8 hours. Reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with a non-polar solvent (e.g., diethyl ether) to precipitate triphenylphosphine oxide, which is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.
Phase-Transfer Catalysis (PTC)
This method enhances the Williamson ether synthesis by facilitating the reaction between reactants in different phases, often an aqueous and an organic phase, thereby avoiding the need for anhydrous conditions.[4][5]
Procedure: A mixture of 4-hydroxyacetophenone (1.0 eq.), 4-fluorobenzyl halide (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and a base like potassium carbonate or sodium hydroxide in a biphasic solvent system (e.g., toluene/water or dichloromethane/water) is stirred vigorously at a temperature ranging from room temperature to 60 °C for 2-6 hours. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction Workflow.
Caption: Phase-Transfer Catalysis Workflow.
Concluding Remarks
The selection of an optimal synthetic route for this compound is contingent on various factors including scale, cost, available equipment, and desired purity.
-
The Williamson ether synthesis stands out for its simplicity and cost-effectiveness, making it a strong candidate for large-scale production.
-
The Mitsunobu reaction offers the advantage of mild reaction conditions, which can be crucial when dealing with sensitive substrates, though the reagent cost and purification challenges are notable drawbacks.
-
Phase-transfer catalysis presents a compelling balance of efficiency and practicality, offering high yields and simplified procedures by eliminating the need for strictly anhydrous conditions.
For industrial applications where cost and efficiency are paramount, the phase-transfer catalyzed Williamson ether synthesis often represents the most pragmatic approach. For laboratory-scale synthesis, particularly with sensitive or complex molecules, the Mitsunobu reaction remains a valuable tool. Ultimately, the choice of method should be guided by a thorough evaluation of the specific requirements of the synthesis and the resources available.
References
- 1. Williamson Synthesis [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Assessing the effect of the fluorine atom on the biological target binding of derivatives
A Researcher's Guide to Fluorine in Drug-Target Interactions: A Comparative Analysis
Introduction
The strategic incorporation of the fluorine atom into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Despite its minimal size, comparable to a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond allow it to exert profound effects on a molecule's biological profile.[2][3] This guide provides an objective comparison of how fluorination impacts biological target binding, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in drug development. Judicious placement of fluorine can productively influence a compound's conformation, pKa, metabolic stability, and intrinsic potency, ultimately enhancing its interaction with a biological target.[4][5]
How Fluorine Influences Target Binding
The introduction of fluorine can enhance binding affinity through several direct and indirect mechanisms:
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine can significantly alter the electron distribution of a molecule.[6] This can lower the pKa of nearby basic groups, which may improve bioavailability by allowing the molecule to better permeate cellular membranes.[6][7] Furthermore, fluorination often increases lipophilicity, which can enhance penetration into hydrophobic pockets of target proteins.[2][8]
-
Enhanced Binding Interactions: Fluorine can participate in a variety of non-covalent interactions within a protein's binding pocket. These include hydrogen bonds, where the fluorine acts as a weak hydrogen bond acceptor, and other short-contact interactions with protein atoms.[9][10] These interactions, though individually modest, can collectively contribute to a significant increase in binding affinity.[10][11]
-
Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule.[1] By stabilizing a "bioactive conformation"—the specific shape the molecule must adopt to bind effectively to its target—fluorine can lead to a substantial improvement in potency.[1]
-
Blocking Metabolic Attack: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like Cytochrome P450.[6][12] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the drug's half-life is extended, allowing for more sustained target engagement.[1][3]
Quantitative Data: Fluorinated vs. Non-Fluorinated Derivatives
The following tables summarize experimental data from studies directly comparing the biological activity of fluorinated compounds with their non-fluorinated parent molecules.
Table 1: Comparison of Fluorinated vs. Non-Fluorinated PARP Inhibitors Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[13]
| Compound ID | Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | HLM Stability (t1/2, min) |
| Non-Fluorinated | Isoquinoline Core | 5.6 | 1.8 | 25 |
| 7-Fluoro Derivative | 7-Fluoro-Isoquinoline Core | 5.2 | 1.1 | >60 |
Table 2: Comparison of Agonistic Activity of Fentanyl Analogs EC50 values represent the concentration for 50% of maximal response on the µ-opioid receptor. Data adapted from a cell-based assay study.[14][15]
| Compound ID | Structure | EC50 (nM) |
| Fentanyl | Non-Fluorinated | 0.43 |
| 2-Fluoro-Fentanyl | Fluorinated at 2-position | 0.16 |
| 3-Fluoro-Fentanyl | Fluorinated at 3-position | 1.4 |
| 4-Fluoro-Fentanyl | Fluorinated at 4-position | 0.32 |
| Acetylfentanyl | Non-Fluorinated | 2.5 |
| 2-Fluoro-Acetylfentanyl | Fluorinated at 2-position | 1.2 |
The data clearly indicates that the effect of fluorination is highly dependent on its position. For instance, 2-fluoro-fentanyl shows significantly increased agonistic activity compared to its parent compound, while the 3-fluoro analog shows a decrease in activity.[15]
Visualizing Concepts and Workflows
Diagrams generated using Graphviz provide clear visual representations of key processes and relationships in drug discovery.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated derivatives.
Caption: How fluorine's intrinsic properties translate to improved drug characteristics.
Caption: PI3K/Akt/mTOR signaling pathway, a common target for fluorinated kinase inhibitors.
Experimental Protocols
Reproducible and standardized protocols are critical for the objective assessment of fluorinated derivatives.
Kinase Inhibition Assay (Generic Protocol)
This assay determines the potency of a compound in inhibiting a specific kinase.[13]
-
Objective: To determine the IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).
-
Materials: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds (fluorinated and non-fluorinated), detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity by adding the detection reagent, which quantifies the amount of ADP produced.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes.[13]
-
Objective: To determine the in vitro half-life (t1/2) of a compound.
-
Materials: Human Liver Microsomes (HLM), NADPH (cofactor), phosphate buffer, test compounds, ice-cold acetonitrile or methanol (stop solution).
-
Procedure:
-
Pre-warm a solution of HLM and buffer to 37°C.
-
Add the test compound (at a final concentration of ~1 µM) to the HLM solution and briefly pre-incubate.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold stop solution to quench the reaction.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural log of the remaining compound concentration versus time. The slope of this line is used to calculate the half-life (t1/2 = -0.693 / slope).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[16]
-
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Procedure:
-
The target protein is immobilized onto the surface of a sensor chip.
-
A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.
-
The test compound (analyte) is injected at various concentrations in the buffer flow.
-
As the analyte binds to the immobilized target, the change in mass on the sensor surface causes a change in the refractive index, which is measured in real-time (association phase).
-
The analyte solution is replaced with buffer, and the dissociation of the analyte from the target is monitored (dissociation phase).
-
The sensorgrams (plots of response vs. time) are analyzed using kinetic models to calculate k_on, k_off, and K_D (K_D = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
-
Objective: To determine the binding affinity (K_D), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Procedure:
-
The target protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into an injection syringe.
-
A series of small, precise injections of the test compound are made into the sample cell containing the target protein.
-
The heat change associated with each injection is measured.
-
As the target protein becomes saturated with the compound, the heat change per injection diminishes.
-
The resulting data is plotted (heat per injection vs. molar ratio of ligand to protein), and the curve is fitted to a binding model to extract the thermodynamic parameters (K_D, n, ΔH, and ΔS).[16]
-
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery for enhancing biological target binding and improving pharmacokinetic properties.[1][17] As the experimental data shows, the effects are highly context- and position-dependent, necessitating a careful, systematic evaluation of each fluorinated analog.[13][15] The protocols and workflows presented in this guide provide a robust framework for researchers to rationally design, synthesize, and evaluate the next generation of fluorinated therapeutics with greater precision and efficacy.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
Reproducibility of Published Synthesis Methods for 4'-(4-Fluorobenzyloxy)acetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a key intermediate in the development of various pharmaceutical compounds. The reproducibility of a synthetic method is critical for consistent production and reliable biological testing. Here, we detail the experimental protocols for a conventional Williamson ether synthesis and a phase-transfer catalyzed approach, presenting a side-by-side comparison of their performance based on key metrics such as reaction time, yield, and purity.
Comparison of Synthesis Methods
The following table summarizes the quantitative data obtained from the two primary synthesis routes for this compound.
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Phase-Transfer Catalysis |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Acetone | Dichloromethane (DCM) / Water |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Reaction Time | 12 - 18 hours | 6 - 8 hours |
| Reaction Temperature | Reflux (approx. 56 °C) | Room Temperature |
| Typical Yield | 85 - 92% | 90 - 97% |
| Product Purity (after purification) | >98% | >99% |
| Work-up Procedure | Filtration, Extraction | Phase Separation, Extraction |
| Purification | Recrystallization | Column Chromatography |
Experimental Protocols
Detailed methodologies for the two synthesis routes are provided below to allow for accurate reproduction of the results.
Method 1: Williamson Ether Synthesis
This classical method involves the O-alkylation of 4'-hydroxyacetophenone with 4-fluorobenzyl bromide using a weak base in a polar aprotic solvent.
Materials:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.
Method 2: Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, often leading to faster reaction times and milder conditions.
Materials:
-
4'-Hydroxyacetophenone
-
4-Fluorobenzyl bromide
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture for elution
Procedure:
-
Dissolve 4'-hydroxyacetophenone (1.0 eq) in dichloromethane (DCM).
-
Prepare an aqueous solution of sodium hydroxide (2.0 eq).
-
Combine the organic and aqueous solutions and add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq).
-
Stir the biphasic mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Visualizing the Synthesis Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of each synthesis method.
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Benchmarking the Antioxidant Potential of 4'-(4-Fluorobenzyloxy)acetophenone-Derived Chalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of chalcones derived from 4'-(4-Fluorobenzyloxy)acetophenone. While a direct head-to-head comparison of these specific chalcones against standard antioxidants in multiple standardized assays is not extensively available in the current body of scientific literature, this document synthesizes available data on structurally related fluorinated and benzyloxy chalcones to provide a valuable benchmark. The antioxidant capacities are evaluated using common in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
Comparative Antioxidant Activity
The antioxidant activity of chalcones is often quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activities of various chalcone derivatives, including those with fluoro and benzyloxy substitutions, in comparison to standard antioxidants like Ascorbic Acid and Trolox.
Table 1: Comparative Antioxidant Activity (IC50 Values) of Chalcone Derivatives and Standard Antioxidants
| Compound/Standard | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | FRAP Assay (Value) | Reference |
| Standard Antioxidants | ||||
| Ascorbic Acid | 54.08[1] | 91.21[1] | - | [1] |
| Trolox | - | - | - | - |
| Quercetin | - | - | IC50 at 320.36 µM (Lipid Peroxidation) | [1] |
| Chalcone Derivatives | ||||
| JVC1 | No significant activity | 85.3 | - | [1] |
| JVC2 | - | - | IC50 at 33.64 µM (Lipid Peroxidation) | [1] |
| JVC3 | No significant activity | 53.76 | - | [1] |
| JVC4 | No significant activity | 50.34 | - | [1] |
| JVC5 | No significant activity | 83.15 | - | [1] |
| JVF2 | - | 89.12 | - | [1] |
| JVF3 | 61.4 | Comparable to standard | - | [1] |
Note: The data presented is a compilation from various studies on different chalcone derivatives. A direct comparison should be made with caution as experimental conditions may vary between studies. "JVC" and "JVF" represent different chalcone and flavone derivatives as described in the cited reference[1]. The FRAP assay results are often expressed differently (e.g., in terms of ferric reducing equivalents) and were not available in a directly comparable IC50 format in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The chalcone derivatives and standard antioxidants are dissolved in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions, from which serial dilutions are made.
-
Assay: In a 96-well plate, a small volume of the test sample or standard at different concentrations is added to the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which decolorizes in the presence of an antioxidant.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 ± 0.02 at 734 nm).
-
Assay: Different concentrations of the chalcone derivatives or standard antioxidants are added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Assay: A small volume of the test sample is added to the freshly prepared and pre-warmed (37 °C) FRAP reagent.
-
Incubation: The mixture is incubated at 37 °C for a specific duration (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄·7H₂O or Trolox) and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a general signaling pathway related to oxidative stress and a typical experimental workflow for benchmarking antioxidant activity.
Caption: A simplified signaling pathway of oxidative stress and the dual antioxidant action of chalcones.
Caption: Experimental workflow for benchmarking the antioxidant activity of chalcones.
References
Safety Operating Guide
Safe Disposal of 4'-(4-Fluorobenzyloxy)acetophenone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4'-(4-Fluorobenzyloxy)acetophenone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, will minimize risks and promote a safe research environment.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation and is harmful if swallowed[1][2]. As a fluorinated organic compound, it falls under the category of halogenated waste and requires specific disposal procedures[3][4][5]. Improper disposal can lead to environmental contamination and potential health risks[6].
| Property | Data | Reference |
| Chemical Formula | C₁₅H₁₃FO₂ | [7][8] |
| Molecular Weight | 244.26 g/mol | [7][8] |
| Appearance | Solid | [8] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Strong reducing agents | [2][9][10] |
| Hazardous Decomposition | Carbon oxides, Hydrogen fluoride | [9][10] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat[6][11].
-
All handling of the waste, including transfers, should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust[3][11].
2. Waste Segregation:
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams[3][4][12]. This is because the disposal methods and costs for these two categories differ significantly[3][12].
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[9][12].
3. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container for collecting this compound waste. These are often green-labeled carboys for halogenated organic waste[4][5].
-
The container must be kept closed except when adding waste[3][13].
-
Affix a hazardous waste tag to the container before adding any waste[3][5].
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[13].
-
Maintain a log of the waste added to the container, including the date and approximate quantity[4][12].
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory[3][6].
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition[3][9].
-
Ensure the hazardous waste label is clearly visible[3].
5. Arranging for Disposal:
-
Once the waste container is nearly full (typically around 75% capacity), arrange for its collection through your institution's EHS department[3][6].
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not dispose of this compound down the drain or in regular trash[1][12]. Disposal will be carried out by a licensed hazardous waste contractor, likely through incineration[4][10][14].
6. Spill Management:
-
In case of a spill, evacuate the immediate area and remove all sources of ignition[11].
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand)[3].
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste[3][13].
-
For large spills, contact your institution's EHS department immediately[13].
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-(4-Fluorobenzyloxy)acetophenone | Sigma-Aldrich [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. employees.delta.edu [employees.delta.edu]
Personal protective equipment for handling 4'-(4-Fluorobenzyloxy)acetophenone
Essential Safety and Handling Guide for 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 72293-96-0), a compound utilized in research and development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | Laboratory coat or chemical-resistant apron.[4] | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[1] |
| Conducting reactions and transfers | Chemical safety goggles and a face shield.[1][2] | Chemical-resistant gloves.[1][3] | Chemical-resistant laboratory coat or coveralls.[4] | Operations should be conducted in a chemical fume hood.[1] |
| Handling spills | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[4] | A NIOSH-approved air-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and location.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound.
2. Donning PPE:
-
Follow the PPE guidelines outlined in the table above.
-
Ensure gloves are inspected for any signs of damage before use.
3. Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Close the container tightly after use.[1]
4. Reaction Setup and Monitoring:
-
Set up all reactions within the chemical fume hood.
-
Ensure all glassware is properly secured.
-
Continuously monitor the reaction for any unexpected changes.
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean all contaminated surfaces and equipment.
-
Properly doff and dispose of contaminated PPE.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
1. Waste Segregation:
-
Collect all waste contaminated with this compound separately from other waste streams. This includes:
-
Unused or excess compound.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Contaminated lab supplies (weighing paper, pipette tips, etc.).
-
Reaction residues and solutions.
-
2. Waste Labeling and Storage:
-
Label all waste containers clearly with "Hazardous Waste" and the chemical name: "this compound".
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
